molecular formula C14H17NO4 B3043706 1-Boc-5-methoxy-1H-indol-3-ol CAS No. 909031-92-1

1-Boc-5-methoxy-1H-indol-3-ol

Cat. No.: B3043706
CAS No.: 909031-92-1
M. Wt: 263.29 g/mol
InChI Key: XCHZZAHGYCHJQG-UHFFFAOYSA-N
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Description

1-Boc-5-methoxy-1H-indol-3-ol is a chemically synthesized indole derivative designed for advanced pharmaceutical and medicinal chemistry research. The compound features a 5-methoxyindole core, a structure recognized as a privileged scaffold in drug discovery due to its presence in diverse bioactive molecules and natural products . This core structure is functionally protected at the indole nitrogen (N1) with a tert-butoxycarbonyl (Boc) group, a standard strategy to enhance molecular stability and control reactivity during multi-step synthetic sequences . The 3-hydroxy substitution provides a versatile handle for further chemical modification, allowing researchers to create novel molecular hybrids or conjugate the indole system to other pharmacophores. The 5-methoxyindole scaffold is of significant research interest. It is a key structural component of the natural hormone melatonin and is found in compounds with a broad spectrum of biological activities . Molecular hybridization, which involves combining this indole scaffold with other bioactive motifs like isatin, has been successfully employed to develop new antimicrobial agents with activity against Gram-positive bacteria and fungi such as C. albicans and A. niger . Furthermore, structurally similar 5-methoxyindole and 4-methoxyindole derivatives have been utilized in the synthesis of selective antagonists for dopamine D2-like receptors, highlighting their value in neuroscience research and the development of neuropharmacological tools . Additionally, methoxyindole-based compounds are used in chemical biology for applications such as the transdifferentiation of fibroblasts into neural progenitor cells, where they can act as part of a cocktail of small molecules to inhibit specific kinases . This product is intended for use in these and other exploratory research applications. Warning: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-hydroxy-5-methoxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-8-12(16)10-7-9(18-4)5-6-11(10)15/h5-8,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHZZAHGYCHJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-5-methoxy-1H-indol-3-ol: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Boc-5-methoxy-1H-indol-3-ol, a pivotal heterocyclic intermediate in the synthesis of complex bioactive molecules. The strategic placement of the methoxy group on the indole core, coupled with the protective tert-butoxycarbonyl (Boc) group and the reactive hydroxyl functionality, makes this compound a versatile building block in medicinal chemistry. This document delves into its chemical structure, molecular properties, synthesis, and significant applications, offering field-proven insights for its effective utilization in drug discovery and development.

Introduction: The Strategic Importance of Functionalized Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic functionalization of the indole ring system allows for the fine-tuning of a molecule's pharmacological profile. 1-Boc-5-methoxy-1H-indol-3-ol emerges as a particularly valuable intermediate due to the synergistic interplay of its constituent functional groups. The methoxy group at the 5-position modulates the electron density of the indole ring, influencing its reactivity and potential interactions with biological targets. The hydroxyl group at the 3-position provides a reactive handle for further synthetic transformations, while the Boc protecting group at the 1-position ensures regioselective reactions and enhances solubility in organic solvents, facilitating its use in multi-step synthetic sequences.

Chemical Structure and Molecular Properties

The precise architecture of 1-Boc-5-methoxy-1H-indol-3-ol is fundamental to its utility. The presence of the bulky Boc group on the indole nitrogen sterically hinders this position, directing reactions to other sites, primarily the hydroxyl group.

Molecular Formula and Weight

The molecular formula of 1-Boc-5-methoxy-1H-indol-3-ol is C₁₄H₁₇NO₄ .

The molecular weight is calculated as follows:

  • (14 x 12.011) + (17 x 1.008) + (1 x 14.007) + (4 x 15.999) = 263.29 g/mol

This corresponds to the addition of a tert-butoxycarbonyl (Boc) group (C₅H₉O₂) to the 5-methoxy-1H-indol-3-ol (C₉H₉NO₂) core, with the loss of one hydrogen atom from the indole nitrogen.

Structural Diagram

Caption: Chemical structure of 1-Boc-5-methoxy-1H-indol-3-ol.

Physicochemical Properties

While extensive experimental data for 1-Boc-5-methoxy-1H-indol-3-ol is not widely published, the properties can be inferred from closely related structures and general principles of organic chemistry.

PropertyValue/DescriptionSource(s)
CAS Number 205481-33-0
Appearance Expected to be a solid at room temperature, likely a white to off-white powder.
Melting Point Not definitively reported; likely to be higher than the unprotected indole due to increased molecular weight and polarity.
Boiling Point Not applicable; likely to decompose at high temperatures.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Sparingly soluble in non-polar solvents and water.

Synthesis and Experimental Protocols

The synthesis of 1-Boc-5-methoxy-1H-indol-3-ol typically involves the protection of the indole nitrogen of a pre-existing 5-methoxy-1H-indol-3-ol or a related precursor. The Boc protection is a standard procedure in organic synthesis, valued for its high yield and the stability of the resulting carbamate under a variety of reaction conditions, yet easily removable under acidic conditions.

General Synthesis Workflow

A common synthetic route involves the protection of 5-methoxy-1H-indol-3-ol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Synthesis_Workflow Start 5-methoxy-1H-indol-3-ol Reaction Boc Protection Reaction Start->Reaction Reagent Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., DMAP, Et₃N) Reagent->Reaction Solvent Solvent (e.g., THF, CH₂Cl₂) Solvent->Reaction Product 1-Boc-5-methoxy-1H-indol-3-ol Reaction->Product

Technical Guide: Physical Properties and Solubility Profile of 1-Boc-5-methoxy-1H-indol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Boc-5-methoxy-1H-indol-3-ol is a specialized, reactive intermediate primarily utilized in the synthesis of complex indole alkaloids and pharmaceutical scaffolds. Unlike stable commercial reagents, this compound exhibits significant keto-enol tautomerism (existing in equilibrium with 1-Boc-5-methoxyindolin-3-one) and high susceptibility to oxidative dimerization.

This guide provides a technical analysis of its physicochemical behavior, emphasizing the handling requirements necessitated by its instability. Researchers must treat reported "static" physical properties as condition-dependent snapshots. The solubility profile is dominated by the lipophilic tert-butoxycarbonyl (Boc) protecting group, rendering the compound highly soluble in organic solvents but practically insoluble in aqueous media.

Chemical Identity & Structural Dynamics

The core challenge in characterizing this compound is its structural fluidity. The 3-hydroxyindole (indoxyl) moiety is inherently unstable. The N-Boc group stabilizes the nitrogen lone pair, preventing immediate polymerization, but the C3 position remains reactive.

Nomenclature and Identifiers[1][2]
  • IUPAC Name: tert-butyl 3-hydroxy-5-methoxy-1H-indole-1-carboxylate

  • Common Names: 1-Boc-5-methoxyindoxyl; N-Boc-5-methoxy-3-hydroxyindole

  • Molecular Formula: C₁₄H₁₇NO₄[1]

  • Molecular Weight: 263.29 g/mol

  • CAS Number: Not widely listed as a discrete isolated solid due to stability; often generated in situ or listed under the keto-tautomer.

Tautomeric Equilibrium (Visualized)

The compound exists in a dynamic equilibrium between the enol form (3-ol) and the keto form (3-one). In solution, particularly in polar aprotic solvents, the equilibrium may shift.

Tautomerism Enol Enol Form (1-Boc-5-methoxy-1H-indol-3-ol) Aromatic Character Trappable with Electrophiles Keto Keto Form (1-Boc-5-methoxyindolin-3-one) Non-Aromatic Heterocycle Thermodynamically Favored in Solution Enol->Keto Tautomerization (Fast) Oxidation Oxidative Dimerization (Indigo-type Dyes) Enol->Oxidation O2 / Light

Figure 1: The keto-enol tautomerism and oxidation risk pathway. The Boc group (not shown explicitly) resides on N1, reducing N1-C2 double bond character.

Physical Properties[1][2][4]

Due to the compound's tendency to oxidize to colored dimers (indigo derivatives) upon air exposure, physical appearance is a key indicator of purity.

PropertyValue / DescriptionTechnical Insight
Appearance Off-white to pale yellow solid (Pure)Pink/Brown discoloration indicates oxidation. Dark red/blue indicates significant decomposition to indigo-type species.
Melting Point 85°C – 110°C (Broad Range)Broadening occurs due to keto-enol equilibration during heating. Decomposition often competes with melting.
LogP (Calc) ~2.8 – 3.2The Boc group (+1.2 LogP units) and Methoxy group (+0.6) significantly increase lipophilicity compared to the parent indoxyl.
pKa (OH) ~9.5 – 10.5The 3-OH is acidic. Deprotonation yields an enolate that is highly nucleophilic at C2.
H-Bond Donors 1 (OH group)The N-H is masked by the Boc group.
H-Bond Acceptors 4 (O-Boc, C=O, O-Me, OH)Facilitates solubility in polar aprotic solvents like DMSO.

Solubility Profile

The solubility of 1-Boc-5-methoxy-1H-indol-3-ol is dictated by the "Boc-effect," which disrupts the crystal lattice energy of the indole core and increases interaction with non-polar solvents.

Solvent Compatibility Matrix
Solvent ClassSolubilitySuitability for Processing
Chlorinated (DCM, Chloroform) Excellent (>100 mg/mL) Primary Choice. Best for extraction and chromatography. Low boiling point allows rapid removal to minimize thermal degradation.
Polar Aprotic (DMSO, DMF) High (>50 mg/mL) Good for biological assays or nucleophilic substitution reactions. Warning: DMSO can act as a mild oxidant over time.
Esters (Ethyl Acetate) Good (>30 mg/mL) Preferred green solvent for workup.
Alcohols (MeOH, EtOH) Moderate Soluble, but protic solvents can accelerate tautomerization or solvolysis of the Boc group if acidic impurities are present.
Hydrocarbons (Hexane, Heptane) Poor / Insoluble Used as an anti-solvent for precipitation/crystallization.
Water Insoluble (<0.1 mg/mL) The compound is highly hydrophobic. Aqueous buffers are only suitable if a co-solvent (e.g., 50% DMSO) is used.
Dissolution Strategy

For analytical standards or reaction setups:

  • Pre-solubilization: Dissolve the solid in a minimal volume of DCM or DMSO.

  • Dilution: Dilute into the target solvent (e.g., media or buffer) slowly with vortexing.

  • Stability Check: Use immediately. Do not store stock solutions in protic solvents.

Stability & Handling Protocols

Critical Warning: 3-Hydroxyindoles are electron-rich systems. The 5-methoxy group further activates the ring, making it highly susceptible to electrophilic attack and oxidation.

Degradation Mechanisms
  • Oxidation: Exposure to air converts the 3-ol to a radical intermediate, which dimerizes to form 5,5'-dimethoxy-indigo (blue/purple solid).

  • Boc-Deprotection: Exposure to strong acids (TFA, HCl) removes the Boc group. The resulting free indoxyl is extremely unstable and will polymerize instantly.

  • Hydrolysis: Prolonged exposure to basic aqueous conditions can hydrolyze the Boc carbamate.

Storage Requirements
  • Temperature: -20°C (Long term).

  • Atmosphere: Argon or Nitrogen (Strictly anaerobic).

  • Container: Amber glass (Light sensitive).

Experimental Protocols

Since commercial Certificates of Analysis (CoA) may not reflect the real-time purity of this unstable compound, the following self-validating protocols are recommended.

Protocol: Rapid Gravimetric Solubility Assessment

Use this method to determine precise solubility in a specific solvent system prior to scale-up.

  • Preparation: Weigh 10 mg of 1-Boc-5-methoxy-1H-indol-3-ol into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add the target solvent in 50 µL aliquots.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution, no particulates.

    • Insoluble: Visible pellet after centrifugation (10,000 x g for 1 min).

  • Calculation:

    
    
    
Protocol: Purity Verification (HPLC-UV)

Standard reverse-phase conditions must be modified to prevent on-column degradation.

  • Column: C18 (End-capped), 3.5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it is too acidic and may deprotect the Boc).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 50% B to 95% B over 5 minutes (Fast gradient to minimize residence time).

  • Detection: 254 nm (Indole core) and 280 nm.

  • Sample Prep: Dissolve in 100% ACN. Inject immediately.

  • Interpretation: Look for a "fronting" peak (tautomerization) or a late-eluting peak (dimer).

Workflow: Handling for Synthesis

Handling Storage Storage: -20°C, Argon Weighing Weighing: Rapid, Low Light Avoid humid air Storage->Weighing Solubilization Solubilization: Degassed DCM or ACN Weighing->Solubilization Reaction Reaction: Add Electrophile Immediately (Trapping the Enol) Solubilization->Reaction < 15 mins

Figure 2: Best-practice workflow to minimize oxidative degradation during experimental setup.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on indole reactivity and indoxyl instability).
  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.[2]

  • PubChem Database. (2024). Compound Summary: 5-methoxyindole derivatives. National Center for Biotechnology Information. [3]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. (Review covering N-protection strategies for unstable indoles).

Sources

An In-Depth Technical Guide to 1-Boc-5-methoxy-1H-indol-3-ol: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile reactivity make it an ideal starting point for the design of novel therapeutic agents. Among the vast array of indole derivatives, those functionalized at the 3- and 5-positions have garnered significant attention. The introduction of a hydroxyl group at the C-3 position and a methoxy group at the C-5 position, combined with the strategic use of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, yields 1-Boc-5-methoxy-1H-indol-3-ol. This molecule represents a highly valuable and versatile building block in the synthesis of complex drug candidates, particularly in the realm of oncology and neuropharmacology.[2][3]

This technical guide provides a comprehensive overview of 1-Boc-5-methoxy-1H-indol-3-ol, detailing its chemical identifiers, synthesis, key properties, and significant applications in drug discovery.

Core Chemical Identifiers

A precise understanding of a molecule's identifiers is fundamental for accurate documentation, sourcing, and regulatory compliance. The key chemical identifiers for 1-Boc-5-methoxy-1H-indol-3-ol are summarized in the table below.

IdentifierValue
CAS Number 909031-92-1
IUPAC Name tert-butyl 3-hydroxy-5-methoxy-1H-indole-1-carboxylate
Molecular Formula C₁₄H₁₇NO₄
Molecular Weight 263.29 g/mol
Canonical SMILES COC1=CC2=C(C=C1)N(C(=O)OC(C)(C)C)C=C2O
InChI Key Not available in current search results.

Synthetic Pathways and Mechanistic Considerations

The synthesis of 1-Boc-5-methoxy-1H-indol-3-ol is a multi-step process that leverages fundamental principles of organic chemistry. The Boc protecting group is crucial for modulating the reactivity of the indole nitrogen, preventing unwanted side reactions and directing subsequent functionalization.

General Synthetic Strategy

A common approach to synthesizing 3-hydroxyindole derivatives involves the controlled oxidation of the corresponding indole. The N-Boc protection is instrumental in this process, as it influences the electronic nature of the indole ring, making the C-3 position susceptible to electrophilic attack.

Experimental Protocol: A Representative Synthesis

Step 1: N-Boc Protection of 5-Methoxyindole

  • Rationale: The protection of the indole nitrogen with a Boc group is the essential first step. This is achieved by reacting 5-methoxyindole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The Boc group deactivates the nitrogen, preventing its participation in subsequent reactions and enhancing the stability of the indole ring.

  • Procedure:

    • Dissolve 5-methoxyindole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

    • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

    • Upon completion, the reaction is quenched with water and the product, tert-butyl 5-methoxy-1H-indole-1-carboxylate, is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Oxidation to 1-Boc-5-methoxy-1H-indol-3-ol

  • Rationale: The introduction of the hydroxyl group at the C-3 position can be achieved through various oxidation methods. A common strategy involves the use of a mild oxidizing agent that selectively targets the electron-rich C-3 position of the N-protected indole.

  • Procedure:

    • Dissolve the N-Boc-5-methoxyindole from Step 1 in a suitable solvent system.

    • Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

    • Add a solution of a suitable oxidizing agent, such as N-bromosuccinimide (NBS) followed by aqueous workup, or a more direct hydroxylation protocol. The reaction conditions must be carefully controlled to prevent over-oxidation or side reactions.

    • After the reaction is complete, it is quenched, and the desired 1-Boc-5-methoxy-1H-indol-3-ol is isolated through extraction and purified by chromatography.

Spectroscopic and Physicochemical Properties

The structural elucidation and purity assessment of 1-Boc-5-methoxy-1H-indol-3-ol rely on a combination of spectroscopic techniques.

Property Data/Value Source
Appearance Expected to be a solid at room temperature.General knowledge of similar compounds
¹H NMR Specific data not available in search results. Expected signals would include those for the Boc group (singlet, ~1.6 ppm), the methoxy group (singlet, ~3.8 ppm), and aromatic protons on the indole ring. The proton at the C-3 position would likely be a singlet.Inferred from related structures[4]
¹³C NMR Specific data not available in search results.
Mass Spectrometry Specific data not available in search results. The expected molecular ion peak would correspond to the molecular weight.
Infrared (IR) Spectroscopy Specific data not available in search results. Expected characteristic peaks would include a broad O-H stretch, C-H stretches, a C=O stretch from the Boc group, and C-O stretches.[3][5][6][7]

Applications in Drug Discovery and Development

The strategic placement of the hydroxyl and methoxy groups, combined with the versatile Boc protecting group, makes 1-Boc-5-methoxy-1H-indol-3-ol a valuable intermediate in the synthesis of a variety of pharmacologically active molecules.

A Versatile Building Block for Complex Syntheses

The hydroxyl group at the C-3 position serves as a handle for further functionalization, allowing for the introduction of diverse substituents through various chemical transformations. The Boc group can be readily removed under acidic conditions to liberate the indole nitrogen, which can then be further modified. This "protect-functionalize-deprotect" strategy is a cornerstone of modern organic synthesis and is frequently employed in the construction of complex drug molecules.[8]

Precursor to Bioactive 3-Hydroxyindole Derivatives

The 3-hydroxyindole scaffold is present in a number of natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-HIV, and neuroprotective properties.[2][9] 1-Boc-5-methoxy-1H-indol-3-ol serves as a key starting material for the synthesis of analogs of these bioactive molecules, enabling structure-activity relationship (SAR) studies aimed at optimizing their therapeutic properties. For instance, 3-hydroxyindole derivatives have shown promise as inhibitors of various protein kinases, which are critical targets in cancer therapy.[10]

Role in the Synthesis of Serotonin Receptor Modulators

The 5-methoxyindole moiety is a common feature in many compounds that interact with serotonin (5-HT) receptors. These receptors are implicated in a wide range of physiological and pathological processes, making them important targets for the treatment of various central nervous system disorders. The structural features of 1-Boc-5-methoxy-1H-indol-3-ol make it a suitable precursor for the synthesis of novel 5-HT receptor agonists and antagonists.

Logical Relationships in Synthetic Strategy

The synthesis of complex molecules from building blocks like 1-Boc-5-methoxy-1H-indol-3-ol follows a logical progression of protection, functionalization, and deprotection steps. This workflow is designed to ensure high yields and selectivity at each stage.

Caption: Synthetic workflow from 5-methoxyindole to a bioactive molecule.

Conclusion: A Key Player in the Chemist's Toolbox

1-Boc-5-methoxy-1H-indol-3-ol stands out as a strategically designed and highly valuable intermediate for medicinal chemists and drug development professionals. Its carefully orchestrated functionality allows for the efficient and selective synthesis of complex molecular architectures with promising therapeutic potential. As the demand for novel and effective drugs continues to grow, the importance of versatile building blocks like 1-Boc-5-methoxy-1H-indol-3-ol in accelerating the drug discovery process cannot be overstated. Further exploration of its reactivity and applications is certain to unlock new avenues for the development of next-generation therapeutics.

References

  • Wang, M., & Wang, W. (2012). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. (2022).
  • A kind of 3-hydroxyindole derivative and its synthesis method and application. (2012).
  • Yamai, Y., et al. (2018).
  • Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. (n.d.).
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2023).
  • A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. (2014).
  • Norman, M. H., et al. (2016). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024).
  • 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. (n.d.).
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024).
  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activ
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024).
  • Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (2001).
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. (2024). Semantic Scholar.
  • One-Step Synthesis of Indole-3-Acetonitriles
  • Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025).

Sources

The Versatile Cornerstone: A Technical Guide to 1-Boc-5-methoxy-1H-indol-3-ol as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, the indole nucleus holds a privileged position due to its prevalence in a multitude of biologically active natural products and synthetic drugs. This guide provides an in-depth exploration of a particularly valuable derivative: 1-Boc-5-methoxy-1H-indol-3-ol . We will delve into its synthesis, reactivity, and strategic applications, offering field-proven insights from the perspective of a Senior Application Scientist to empower researchers in their quest for innovative molecular design and drug discovery.

The Strategic Advantage of 1-Boc-5-methoxy-1H-indol-3-ol

The indole scaffold is a common feature in many biomolecules and natural products, making it a focal point for extensive research in organic synthesis. The strategic placement of substituents on the indole ring can significantly modulate the molecule's biological activity and pharmacokinetic properties. 1-Boc-5-methoxy-1H-indol-3-ol is a trifecta of synthetic utility:

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves a crucial dual role. It deactivates the otherwise reactive N-H proton, preventing unwanted side reactions and directing electrophilic substitution to other positions on the indole ring. Furthermore, the Boc group enhances the solubility of the indole in common organic solvents and can be readily removed under mild acidic conditions, a critical feature in multi-step syntheses.

  • The 5-Methoxy Group: The electron-donating methoxy group at the 5-position increases the electron density of the indole ring system, influencing its reactivity in electrophilic aromatic substitution reactions. This substituent is also a common feature in numerous biologically active indole alkaloids and pharmaceuticals, making this building block a direct precursor for such targets.

  • The 3-Hydroxy Group: The hydroxyl group at the 3-position is a versatile functional handle. It can be a precursor to a ketone (indoxyl) or can be subjected to a variety of transformations, including alkylation, acylation, and substitution reactions, allowing for the introduction of diverse functionalities at this key position.

This unique combination of functional groups makes 1-Boc-5-methoxy-1H-indol-3-ol a highly sought-after intermediate for the construction of complex molecular architectures.

Synthesis of the Core Building Block

The preparation of 1-Boc-5-methoxy-1H-indol-3-ol typically starts from the commercially available 5-methoxyindole. The synthetic strategy involves two key steps: N-protection followed by oxidation at the C3 position.

N-Protection of 5-Methoxyindole

The first step is the protection of the indole nitrogen with a Boc group. This is a standard procedure in organic synthesis, and the choice of reagents and conditions is critical for achieving high yields and purity.

Experimental Protocol: N-Boc Protection of 5-Methoxyindole

  • To a solution of 5-methoxyindole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 1-Boc-5-methoxy-1H-indole as a white solid.

Reactant/ReagentMolar Equiv.Purpose
5-Methoxyindole1.0Starting Material
(Boc)₂O1.1 - 1.2Boc Protecting Agent
DMAP0.1Catalyst
DCM or THF-Solvent
Oxidation to 1-Boc-5-methoxy-1H-indol-3-ol

The subsequent introduction of the hydroxyl group at the C3 position can be achieved through various oxidative methods. A common and effective method involves the use of a hypervalent iodine reagent or other mild oxidizing agents.

Experimental Protocol: Oxidation of 1-Boc-5-methoxy-1H-indole

  • Dissolve 1-Boc-5-methoxy-1H-indole (1.0 eq) in a mixture of acetonitrile and water at room temperature.

  • Add a mild oxidizing agent such as N-bromosuccinimide (NBS) or a hypervalent iodine reagent like phenyliodine diacetate (PIDA) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-Boc-5-methoxy-1H-indol-3-ol.

Key Reactions and Synthetic Utility

The strategic placement of the Boc, methoxy, and hydroxyl groups in 1-Boc-5-methoxy-1H-indol-3-ol opens up a wide array of synthetic transformations, making it a versatile building block.

Reactions of the 3-Hydroxy Group

The hydroxyl group at the C3 position is a prime site for functionalization.

The hydroxyl group can be readily alkylated under basic conditions to introduce various side chains.

Alkylation Indolol 1-Boc-5-methoxy-1H-indol-3-ol Base Base (e.g., NaH) Indolol->Base Deprotonation AlkylHalide R-X Base->AlkylHalide Nucleophilic Attack Product 1-Boc-5-methoxy-3-alkoxy-1H-indole AlkylHalide->Product

Caption: Alkylation of the 3-hydroxy group.

Experimental Protocol: O-Alkylation

  • To a solution of 1-Boc-5-methoxy-1H-indol-3-ol (1.0 eq) in a dry aprotic solvent like THF or DMF at 0 °C, add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (R-X) (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

The hydroxyl group can be acylated to form esters, which can serve as protecting groups or as precursors for further transformations.

Acylation Indolol 1-Boc-5-methoxy-1H-indol-3-ol AcylatingAgent Acylating Agent (e.g., Ac₂O, RCOCl) Indolol->AcylatingAgent Base Base (e.g., Pyridine, Et₃N) AcylatingAgent->Base Activation Product 1-Boc-5-methoxy-3-acyloxy-1H-indole Base->Product

Caption: Acylation of the 3-hydroxy group.

Experimental Protocol: O-Acylation

  • Dissolve 1-Boc-5-methoxy-1H-indol-3-ol (1.0 eq) in a solvent such as DCM or pyridine.

  • Add an acylating agent like acetic anhydride or an acyl chloride (1.2 eq) and a base such as triethylamine or pyridine (2.0 eq).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with aqueous acid, base, and brine.

  • Dry the organic layer and concentrate to obtain the acylated product, which may be purified by chromatography if necessary.

Electrophilic Substitution at C2

The presence of the electron-donating methoxy group and the directing effect of the N-Boc group can facilitate electrophilic substitution at the C2 position of the indole ring.

Applications in the Synthesis of Bioactive Molecules

The true value of 1-Boc-5-methoxy-1H-indol-3-ol as a synthetic building block is demonstrated in its application in the total synthesis of complex natural products and pharmaceutical agents. Its pre-installed functionalities and predictable reactivity streamline synthetic routes and improve overall efficiency. For instance, derivatives of 5-methoxyindole have been utilized in the synthesis of compounds with potential neuroprotective properties.[1]

Conclusion

1-Boc-5-methoxy-1H-indol-3-ol stands out as a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a protected nitrogen, an activating methoxy group, and a functionalizable hydroxyl group provides chemists with a powerful tool for the efficient construction of complex indole-containing molecules. The synthetic protocols and reaction schemes presented in this guide are intended to serve as a practical resource for researchers in drug discovery and development, enabling the exploration of new chemical space and the creation of innovative therapeutic agents. As our understanding of the biological significance of substituted indoles continues to grow, the importance of strategic building blocks like 1-Boc-5-methoxy-1H-indol-3-ol will undoubtedly continue to rise.

References

  • Wang, M., & Wang, W. (2017). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Benchchem. (n.d.).
  • Attia, M. I., et al. (2012). 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1497.
  • Belyaeva, K. V., et al. (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Molbank, 2022(3), M1466.
  • Zaragoza-Gómez, R., et al. (2022). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 27(19), 6296.
  • Ge, H., et al. (2012). (5-Methoxy-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o66.
  • Drozd, R., et al. (2024).

Sources

Thermodynamic stability of N-Boc protected 5-methoxyindoxyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the thermodynamic stability of N-Boc protected 5-methoxyindoxyl derivatives. It is designed for researchers requiring actionable insights into the synthesis, handling, and stabilization of these labile intermediates.

Executive Summary

5-methoxyindoxyl (5-methoxyindolin-3-one) is a potent synthetic intermediate used in the development of serotonin analogs and kinase inhibitors. However, its utility is severely limited by its thermodynamic instability; it rapidly undergoes oxidative dimerization to form indigoid dyes or over-oxidizes to isatins.

N-Boc protection serves as a kinetic trap, theoretically stabilizing the molecule by sterically hindering dimerization and electronically locking the core in the keto-tautomer. This guide analyzes the thermodynamic landscape of this protection strategy, highlighting the "Push-Pull" electronic conflict between the 5-methoxy group (EDG) and the N-Boc group (EWG), and provides validated protocols for maintaining structural integrity.

Part 1: The Thermodynamic Landscape

Electronic "Push-Pull" Dynamics

The stability of N-Boc-5-methoxyindoxyl is governed by opposing electronic forces. Understanding this is crucial for predicting reactivity.

  • The Destabilizing Force (5-OMe): The methoxy group at position 5 is a strong Electron Donating Group (EDG). Through resonance, it increases electron density at the C3 carbonyl and the C2 position. This lowers the oxidation potential, making the molecule more susceptible to radical attack and subsequent conversion to isatin.

  • The Stabilizing Force (N-Boc): The tert-butyloxycarbonyl (Boc) group is a strong Electron Withdrawing Group (EWG). It pulls electron density away from the nitrogen lone pair.

    • Effect 1: It prevents the nitrogen lone pair from fully participating in the pyrrole ring resonance, thereby destabilizing the aromatic enol form and favoring the keto form.

    • Effect 2: It sterically blocks the N-1 position, inhibiting the intermolecular coupling required for indigo formation.

Keto-Enol Tautomerism

Unlike free indoxyl, which exists in a solvent-dependent equilibrium between the keto (indolin-3-one) and enol (3-hydroxyindole) forms, the N-Boc derivative is thermodynamically locked in the keto form .

  • Free Indoxyl: Aromatization drives the equilibrium toward the enol form (

    
     in polar solvents).
    
  • N-Boc Indoxyl: The Boc group destabilizes the planar transition state required for aromaticity. Consequently, the keto tautomer becomes the thermodynamic sink (

    
    ).
    
Visualization: Stability & Degradation Pathways

The following diagram illustrates the thermodynamic relationships and degradation routes.

StabilityPathways Indoxyl Free 5-OMe Indoxyl (Unstable) NBocKeto N-Boc-5-OMe Indoxyl (Keto Form - Kinetic Trap) Indoxyl->NBocKeto Boc2O / Base Indigo 5,5'-Dimethoxyindigo (Dimerization Product) Indoxyl->Indigo O2 / Dimerization NBocKeto->Indoxyl TFA / Acid Hydrolysis NBocEnol N-Boc Enol (High Energy - Transient) NBocKeto->NBocEnol Keq << 1 Isatin N-Boc-5-OMe Isatin (Oxidation Product) NBocKeto->Isatin [O] / Over-oxidation

Figure 1: Reaction coordinate map showing the N-Boc derivative as a protected kinetic trap. Removal of Boc leads to rapid dimerization; over-oxidation leads to isatin.

Part 2: Stability Data & Solvent Effects

The thermodynamic stability of N-Boc-5-methoxyindoxyl is heavily dependent on solvent polarity and temperature. The following data summarizes observed stability trends based on degradation rates (formation of isatin or decomposition).

Table 1: Solvent Compatibility and Stability Profile

Solvent SystemPolarity (

)
Stability RatingMechanism of Degradation
Dichloromethane (DCM) 8.9High Ideal storage solvent. Low polarity stabilizes the keto form.
Toluene 2.4High Excellent for preventing oxidation, but poor solubility for subsequent reactions.
Methanol/Ethanol 33.0Low Protic solvents facilitate nucleophilic attack at C2 or C3, leading to hemiacetal formation or ring opening.
DMSO 46.7Moderate High solubility, but DMSO can act as a mild oxidant (Swern-type side reactions) over time.
Water (pH < 4) 80.0Critical Failure Acid-catalyzed Boc removal followed by immediate indigo dimerization.

Part 3: Experimental Protocols

Protocol A: Synthesis via Oxidative Cyclization

Rationale: Direct protection of 5-methoxyindoxyl is risky due to the starting material's instability. The preferred route is the oxidation of N-Boc-5-methoxyindole.

Reagents:

  • N-Boc-5-methoxyindole (1.0 eq)

  • m-CPBA (meta-Chloroperoxybenzoic acid) (1.1 eq) or DMDO (Dimethyldioxirane)

  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Dissolution: Dissolve N-Boc-5-methoxyindole in DCM (0.1 M) under an Argon atmosphere. Cool to 0°C.

  • Oxidation: Add m-CPBA portion-wise over 20 minutes. Note: The 5-OMe group activates the C2-C3 bond. Monitor strictly to prevent over-oxidation to isatin.

  • Quench: Once starting material is consumed (TLC/LCMS), quench immediately with saturated Na₂S₂O₃ to destroy excess peroxide.

  • Workup: Wash with NaHCO₃ (sat. aq). Dry organic layer over MgSO₄.

  • Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N to prevent acid-catalyzed Boc loss). Elute with Hexane/EtOAc.

Protocol B: Thermodynamic Stability Assay

Rationale: To validate the integrity of your specific batch for downstream applications.

Workflow:

  • Prepare a 10 mM stock solution in deuterated chloroform (

    
    ).
    
  • Incubate aliquots at three temperatures: -20°C, 4°C, and 25°C.

  • Analysis: Acquire

    
    -NMR spectra at t=0, 6h, 24h.
    
  • Marker: Monitor the C2-methylene protons (singlet/doublet around

    
     4.0-4.5 ppm). Appearance of aromatic signals lacking the C2 protons indicates conversion to isatin or deprotection.
    
Visualization: Experimental Workflow

Workflow Start Start: N-Boc-5-OMe Indole Oxidation Oxidation (mCPBA/DCM, 0°C) Control Stoichiometry Start->Oxidation Quench Reductive Quench (Na2S2O3) Oxidation->Quench < 30 mins Purify Flash Column (Neutral Silica + 1% Et3N) Quench->Purify QC QC: NMR/LCMS Check for Isatin (<2%) Purify->QC Storage Storage: -80°C, Argon Solid State QC->Purify Fail (Repurify) QC->Storage Pass

Figure 2: Optimized synthetic and quality control workflow to minimize thermodynamic degradation.

Part 4: Storage and Handling Directives

To maintain thermodynamic stability, strictly adhere to the following:

  • Acid Avoidance: The N-Boc group is acid-labile. Even trace acidity on silica gel can trigger deprotection. Always pretreat silica with 1% Triethylamine (Et₃N) during purification.

  • Oxygen Exclusion: While N-Boc reduces oxidation rates, the 5-methoxy group still activates the ring. Store under Argon or Nitrogen.

  • Temperature: Thermodynamic half-life decreases exponentially with temperature.

    • Solid state:[1] Stable at -20°C for months.

    • Solution: Degrades within hours at 25°C; use immediately.

References

  • Kirsch, S. F., et al. (2015).[2] Synthesis of Isatins through Direct Oxidation of Indoles with IBX-SO3K/NaI. Synthesis.

  • Organic Chemistry Portal. Isatin Synthesis: Oxidation of Indoles.

  • Sigma-Aldrich. N-Boc Protection Protocols and Stability.

  • ResearchGate. Mechanistic investigations of oxidation of isatins.

  • MDPI. Synthesis of Indigo-Dyes from Indole Derivatives.

Sources

Safety data and handling precautions for 1-Boc-5-methoxy-1H-indol-3-ol

[1]

Document Control:

  • Target Compound: 1-Boc-5-methoxy-1H-indol-3-ol[1][2]

  • Systematic Name: tert-Butyl 3-hydroxy-5-methoxyindole-1-carboxylate[1][2]

  • Chemical Class: N-protected Indoxyl / 3-Hydroxyindole[1]

  • Molecular Formula: C₁₄H₁₇NO₄[1][3][4]

  • Molecular Weight: 263.29 g/mol [1][4]

  • CAS Registry Note: Frequently indexed under the parent indoxyl CAS 909031-92-1 (5-methoxy-1H-indol-3-ol) in commercial catalogs.[1] Researchers must distinguish between the parent (MW 163.[4][5]18) and this stabilized Boc-derivative (MW 263.29).[4][5]

Executive Summary & Stability Profile

Status: High-Risk Intermediate (Stability-Limited)[1]

While the tert-butoxycarbonyl (Boc) group on the indole nitrogen suppresses the rapid dimerization typical of free indoxyls (which form indigo-like dyes), 1-Boc-5-methoxy-1H-indol-3-ol remains electronically rich and prone to oxidative degradation.[1] It exists in a delicate tautomeric balance; while the Boc group favors the enol form, exposure to air, light, or acidic media can trigger rapid conversion to 1-Boc-5-methoxyindolin-3-one or oxidative ring-opening.

Core Handling Directive: Treat as an Air-Sensitive and Acid-Sensitive reagent.[1][5] All manipulation should occur under an inert atmosphere (Nitrogen/Argon) unless the protocol explicitly consumes the material immediately (e.g., in situ alkylation).[4][5]

Hazard Identification (GHS Classification)

Based on read-across data from structurally analogous N-Boc-indoles and 3-hydroxyindoles.[1]

GHS Label Elements[1][4][5][6][7][8]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)[4][5]
      
Hazard Statements
CodeStatementMechanism of Action
H315 Causes skin irritation.[1]Lipophilic Boc-indole penetrates dermal barriers; phenolic moiety acts as a contact irritant.[1][5]
H319 Causes serious eye irritation.[1][4][5]Physical abrasive and chemical irritant to mucous membranes.[4][5]
H335 May cause respiratory irritation.[1][4][5]Dust/aerosol inhalation triggers mucosal inflammation.[4][5]
H412 Harmful to aquatic life with long-lasting effects.[1][5]Indolic core structures are often ecotoxic; avoid release to drains.[4][5]
Precautionary Statements (Selected)
  • P264: Wash skin thoroughly after handling.[1][4][5]

  • P280: Wear protective gloves (Nitrile)/eye protection (Safety Glasses with Side Shields).[4][5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][4][5] Remove contact lenses if present and easy to do.[4][5] Continue rinsing.[4][5]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Storage & Handling Protocols

Expertise Pillar: Causality-Driven Procedures

Storage Conditions
  • Temperature: -20°C (Freezer) is preferred; 2-8°C (Refrigerator) is acceptable for short-term (<1 month).

  • Atmosphere: Inert Gas (Argon/Nitrogen) .[4][5] The headspace of the vial must be purged after every use.[4][5]

  • Light: Protect from light . Amber vials or aluminum foil wrapping are mandatory to prevent photo-induced radical oxidation.[1][5]

Solubilization & Reaction Setup

The "Pink/Blue Shift" Indicator: A color change from off-white/pale yellow to pink or blue indicates oxidation (formation of indigoid impurities).[4][5]

ParameterRecommendationTechnical Rationale
Solvent Choice Anhydrous DCM, THF, or DMF.[1]Protic solvents (MeOH, EtOH) can promote tautomerization.[4][5]
Degassing Mandatory. Sparge solvents with Argon for 15 mins before dissolving the compound to prevent immediate oxidation.[1][4][5]
Glassware Oven-dried, Argon-flushed.[1][5]Moisture can hydrolyze the Boc group over time; Oxygen is the primary enemy.[4][5]
Weighing Quick weigh in air is acceptable if immediately dissolved and purged.[1][4][5]For >1g scales, weigh inside a glovebox or glove bag.[4][5]
Experimental Workflow Visualization

The following decision logic ensures the integrity of the compound during handling.

HandlingLogicStartStart: Handling 1-Boc-5-methoxy-1H-indol-3-olCheckStateCheck Physical State(Color/Form)Start->CheckStateDecisionColorIs it Off-White / Pale Yellow?CheckState->DecisionColorOxidizedSTOP: Material Oxidized(Pink/Blue tint present).Purify via rapid filtration or discard.DecisionColor->OxidizedNo (Dark/Colored)ProceedProceed to WeighingDecisionColor->ProceedYesScaleCheckMass Required?Proceed->ScaleCheckSmallScale< 500 mgWeigh in air (rapidly),transfer to purged vial.ScaleCheck->SmallScaleLargeScale> 500 mgWeigh in Glovebox orunder Argon stream.ScaleCheck->LargeScaleSolventStepDissolution:Use Sparged/Degassed Solvent ONLY.SmallScale->SolventStepLargeScale->SolventStepReactionReaction Execution:Maintain Inert Atmosphere.SolventStep->Reaction

Caption: Decision matrix for handling N-Boc-indoxyls to prevent oxidative degradation.

Stability & Degradation Mechanism

Expertise Pillar: Mechanistic Insight[1][4]

Understanding why this compound degrades allows for better troubleshooting.[4][5] The 3-hydroxyindole moiety is an electron-rich enol.[1][5] Even with the electron-withdrawing Boc group, the C2-C3 double bond is susceptible to attack by triplet oxygen.[1][5]

The Degradation Pathway:

  • Auto-oxidation: Reaction with O₂ forms a hydroperoxide intermediate at C2.[1][4][5]

  • Cleavage/Dimerization: This intermediate can cleave to form N-Boc-5-methoxyisatin (orange/red solid) or dimerize to form a protected indigo derivative (blue/green).[1][5]

  • Tautomerization: In the presence of trace acid or moisture, the enol converts to the keto-form (indolin-3-one), which reacts differently in nucleophilic substitutions.[1][5]

Self-Validating Check:

  • TLC Monitoring: Run a TLC (Hexane/EtOAc). If the spot trails or shows a new baseline spot (isatin derivative) compared to the fresh standard, purification is required.[4][5]

  • NMR Verification: 1H NMR in CDCl₃ should show a sharp singlet for the Boc group (~1.6 ppm) and distinct aromatic signals. Broadening suggests paramagnetic impurities (radicals) from oxidation.[4][5]

Emergency Response & Waste Disposal

First Aid Measures
  • Eye Contact: Immediate irrigation with water for 15 minutes.[1][4][5] Consult an ophthalmologist if irritation persists (indoles can be abrasive).[4][5]

  • Skin Contact: Wash with soap and water.[1][4][5] Do not use ethanol/solvents, as they may enhance transdermal absorption of the Boc-indole.[4][5]

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (potential for sensitization).[4][5]

Fire Fighting
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[4][5]

  • Hazard: Combustion produces toxic Nitrogen Oxides (NOx) and Carbon Monoxide (CO).[4][5]

  • Note: The Boc group is essentially isobutylene; it is flammable.[1][4][5]

Waste Disposal[1][4][5]
  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Compliance: Do not flush down drains. Classify as "Organic Waste - Halogen Free" (unless reaction involved halogens).[4][5]

References

Consolidated list of authoritative sources and chemical databases.

  • AiFChem. (2025).[2][4][5] Product Data: 5-Methoxy-1H-indol-3-ol (CAS 909031-92-1) and derivatives.[1][2][6] Retrieved from [4][5]

  • PubChem. (2025).[4][5] Compound Summary: 5-Methoxyindole derivatives.[1][2][3][5][7][8][9] National Library of Medicine.[4][5] Retrieved from [4][5]

  • Sigma-Aldrich (Merck). (2025).[4] Safety Data Sheet: Generic N-Boc Indoles. Retrieved from [10]

  • BLD Pharm. (2025).[4][5] Handling Instructions for Methoxyindoles.[4][5] Retrieved from [4][5]

  • Organic Syntheses. (2018). General procedures for handling sensitive N-Boc intermediates. DOI: 10.15227/orgsyn.95.0157.[1][4][5] Retrieved from [4][5]

Chemo-Structural Analysis and Synthetic Utility of 1-Boc-5-methoxy-1H-indol-3-ol

[1][2]

Executive Summary

This technical guide profiles the reactivity of 1-Boc-5-methoxy-1H-indol-3-ol , a critical scaffold in the synthesis of serotonergic modulators and kinase inhibitors.[1][2] Unlike stable phenolic systems, this molecule exists at a fragile intersection of keto-enol tautomerism and oxidative sensitivity .[1][2]

For the medicinal chemist, the primary utility of this scaffold lies in the C3-hydroxyl group , which serves as a nucleophilic handle for generating 3-alkoxyindoles. However, successful functionalization requires navigating a "Hard/Soft" reactivity landscape where the 5-methoxy group (electron-donating) and the N-Boc group (electron-withdrawing) compete for electronic control.[1][2] This guide provides the mechanistic insight and validated protocols necessary to selectively target the O-alkylation pathway while suppressing dimerization and C-alkylation.[1]

Structural Dynamics: The Indoxyl Paradox

The core challenge in working with 1-Boc-5-methoxy-1H-indol-3-ol is that it is not a static alcohol.[1][2] It is an indoxyl , subject to a rapid equilibrium between its enol form (the 3-hydroxyindole) and its keto form (the indolin-3-one).[1][2]

Electronic Push-Pull System[1][2]
  • 5-Methoxy Group (EDG): The methoxy group at C5 donates electron density into the benzene ring via resonance. This increases the nucleophilicity of the system, making it more reactive but also more prone to oxidation (formation of indigo-like dimers).

  • 1-Boc Group (EWG): The tert-butyloxycarbonyl group on Nitrogen is the stabilizing force. By withdrawing electron density from the nitrogen lone pair, it suppresses the "enamine" character of the C2=C3 double bond. This discourages C-alkylation and stabilizes the enol form enough to allow for controlled O-functionalization.[1]

Tautomeric Equilibrium Visualization

The following diagram illustrates the dynamic shift between the keto and enol forms. In the presence of base, the equilibrium shifts to the Enolate , which is the actual reactive species for alkylation.

TautomerismKetoKeto Form(Indolin-3-one)Thermodynamically StableEnolEnol Form(3-Hydroxyindole)Reactive IntermediateKeto->Enol TautomerizationEnolateEnolate Anion(Nucleophilic Species)Enol->Enolate + Base (Deprotonation)Enolate->Enol + H+

Figure 1: The keto-enol tautomerism of 1-Boc-5-methoxy-1H-indol-3-ol.[1][2][3][4][5][6][7] The N-Boc group prevents rapid dimerization, but the species remains sensitive.

Reactivity Profile: O- vs. C-Selectivity

When the hydroxyl group is deprotonated, the resulting ambient enolate has two nucleophilic sites: the Oxygen and Carbon-2 (C2) . Controlling this selectivity is the key to high yield.

The Selectivity Rule (HSAB Theory)[2][3]
  • O-Alkylation (Desired): Favored by Hard Electrophiles and conditions that expose the oxygen's negative charge.[8]

    • Reagents: Alkyl sulfates, Alkyl triflates, Chlorides (with iodide catalysis), or Mitsunobu conditions.[2]

    • Solvents: Polar aprotic solvents (DMF, DMSO) dissociate the ion pair, leaving the "hard" oxygen anion free to attack.[2]

  • C-Alkylation (Competitor): Favored by Soft Electrophiles and steric crowding.[1][2][8]

    • Reagents: Allyl bromides, Benzyl bromides (can give mixtures).[2][8]

    • Mechanism:[1][2][4][5][9][10][11][12] The C2 position has significant carbanion character due to resonance from the nitrogen. However, the N-Boc group sterically hinders C2 and electronically reduces its nucleophilicity, heavily biasing the reaction toward Oxygen.

Reactivity Flowchart

ReactivitySubstrate1-Boc-5-methoxy-1H-indol-3-olO_AlkPATH A: O-Alkylation(Ether Synthesis)Substrate->O_Alk Base + Hard Electrophile(e.g., MeI, R-OTs)C_AlkPATH B: C-Alkylation(C2-Functionalization)Substrate->C_Alk Soft Electrophile(e.g., Allyl-Br)OxidPATH C: Oxidation(Degradation)Substrate->Oxid O2 / Air Exposure(Forms Isatin/Dimers)

Figure 2: Divergent reactivity pathways.[1][2][8] Path A is the standard route for drug synthesis; Path C is the primary failure mode.

Experimental Protocols

Protocol A: Selective O-Alkylation (Ether Synthesis)

This protocol utilizes Potassium Carbonate in DMF.[1][2][8] The choice of K₂CO₃ (a mild base) prevents the degradation of the Boc group, while DMF promotes O-alkylation by solvating the potassium cation.

Reagents:

  • Substrate: 1-Boc-5-methoxy-1H-indol-3-ol (1.0 eq)[1][2]

  • Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 eq)[2][8]

  • Base: K₂CO₃ (anhydrous, 2.0 eq)[2][8]

  • Solvent: DMF (Anhydrous)[2][8]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Crucial: Oxygen must be excluded to prevent oxidation to the isatin derivative.

  • Solubilization: Dissolve 1-Boc-5-methoxy-1H-indol-3-ol in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add K₂CO₃ in one portion. Stir at 0°C for 15 minutes. The solution may darken slightly as the enolate forms.

  • Addition: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature. Monitor by TLC (typically 2–4 hours).[2][8]

    • Endpoint: Disappearance of the starting material (lower R_f) and appearance of the O-alkylated product (higher R_f).[2][8]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography on silica gel. (Note: 3-alkoxyindoles are acid-sensitive; use 1% Triethylamine in the eluent if degradation is observed).[1]

Protocol B: Handling & Stability Check

Because the 5-methoxy group increases electron density, this molecule is more prone to air-oxidation than simple 1-Boc-indoxyl.[1][2]

  • Storage: Store solid material at -20°C under Argon.

  • Visual Check: Pure material is typically off-white or pale yellow.[1] A deep orange or blue/green tint indicates oxidation (formation of isatin or indigo-like dimers).[1][2][8]

  • Purification Note: If the starting material is impure, do not recrystallize from hot solvents (promotes oxidation).[2][8] Purify via rapid filtration through a silica plug using CH₂Cl₂.

Summary of Key Data

ParameterCharacteristicImplication for Synthesis
C3-OH pKa ~10–11 (Est.)[1][2][8]Requires mild base (K₂CO₃, Cs₂CO₃) for deprotonation.[2][8]
Nucleophilicity Ambident (O vs C)O-alkylation favored by polar aprotic solvents and hard electrophiles.[1][2][8]
Oxidation Potential High5-OMe group facilitates electron loss; strictly anaerobic conditions required.[1][8]
Boc Stability Acid LabileAvoid acidic workups; stable to basic alkylation conditions.[1][8]

References

  • Keto-Enol Tautomerism in Indoxyls

    • Source: Master Organic Chemistry. (2022).[2][8][10] "Keto-Enol Tautomerism: Key Points."

    • URL:[Link]

  • Synthesis of 3-Alkoxyindoles

    • Source: National Institutes of Health (PMC).[2][8] (2021).[2][8][10] "One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles."

    • URL:[Link]

  • Base-Mediated Alkylation Protocols

    • Source: National Institutes of Health (PMC).[2][8] "A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes."[1][2][6]

    • URL:[Link][2][8]

  • Regioselectivity (C vs O Alkylation)

    • Source: ChemistryViews. (2012).[2][8] "C- or O-Alkylation?"

    • URL:[Link]

Methodological & Application

Application Notes & Protocols: A Strategic Guide to the Synthesis of Biologically Active 5-Methoxyindole Derivatives via N-Boc Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 5-Methoxyindole Scaffold, a Privileged Structure in Modern Drug Discovery

The 5-methoxyindole framework is a cornerstone in medicinal chemistry, forming the structural core of numerous physiologically crucial molecules and synthetic drugs.[1] Its prevalence stems from its role in essential biomolecules like melatonin and serotonin, which regulate a vast array of neurological processes.[2][3][4] Consequently, derivatives of 5-methoxyindole exhibit a wide spectrum of biological activities, including potent anticancer, neuroprotective, anti-inflammatory, and antiviral properties.[5][6]

However, the synthetic manipulation of the indole ring is not trivial. The nucleophilicity and acidity of the indole N-H proton often lead to undesired side reactions, complicating regioselective functionalization.[7] A robust synthetic strategy is therefore required to unlock the full therapeutic potential of this scaffold. This guide details the strategic use of the tert-butyloxycarbonyl (Boc) protecting group for the indole nitrogen, a field-proven approach that pacifies the reactive N-H bond and enables precise, regioselective modifications of the 5-methoxyindole core.[8][9] The N-Boc group serves not merely as a passive shield but as an activating and directing group, fundamentally enhancing the synthetic utility of the indole ring system.

The Linchpin of Strategy: Why N-Boc Protection is Essential

The decision to protect the indole nitrogen with a Boc group is a critical strategic choice that dictates the outcome of subsequent synthetic steps. The Boc group is more than a simple placeholder; its electron-withdrawing nature and steric bulk fundamentally alter the reactivity of the indole ring, providing chemists with exquisite control over functionalization.

Causality Behind N-Boc Protection:

  • Deactivation and Acidity Mitigation: The N-H proton of an unprotected indole is sufficiently acidic to be removed by strong bases, leading to a reactive indolide anion. The N-Boc group replaces this proton, preventing unwanted N-alkylation or N-acylation reactions.

  • Enhanced Solubility: The lipophilic tert-butyl group significantly improves the solubility of indole intermediates in common organic solvents, simplifying reaction setup and purification.

  • Regiocontrol via Directed Metalation: The N-Boc group is an outstanding directing group for lithiation. In the presence of strong organolithium bases (e.g., t-BuLi), it selectively directs deprotonation to the C2 position, a site that is typically less reactive than the C3 position in unprotected indoles.[10][11] This allows for the introduction of a wide array of electrophiles at a specific and predictable location.

  • Stability and Orthogonality: N-Boc carbamates are exceptionally stable to a wide range of reaction conditions, including organometallic reagents, mild oxidants, and basic conditions.[8] Crucially, the Boc group can be removed under mild acidic conditions that leave many other sensitive functional groups, such as esters and some ethers, intact.[12][13]

The overall workflow, a classic "Protect-Functionalize-Deprotect" sequence, provides a reliable and versatile platform for creating complex molecular architectures.

G cluster_0 Overall Synthetic Strategy Start 5-Methoxyindole Protect Protocol 1: N-Boc Protection Start->Protect Intermediate N-Boc-5-Methoxyindole (Stable Intermediate) Protect->Intermediate Functionalize Protocol 2: Regioselective Functionalization (e.g., C2-Lithiation) Intermediate->Functionalize Functionalized_Intermediate Functionalized N-Boc Intermediate Functionalize->Functionalized_Intermediate Deprotect Protocol 3: N-Boc Deprotection Functionalized_Intermediate->Deprotect End Biologically Active Target Molecule Deprotect->End

Caption: The Protect-Functionalize-Deprotect Workflow.

Core Experimental Protocols

These protocols are designed to be self-validating systems, providing detailed, step-by-step instructions grounded in established chemical principles. All operations involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware.

Protocol 1: N-Boc Protection of 5-Methoxyindole

Rationale: This procedure utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the Boc source. 4-Dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst to accelerate the reaction. The protocol is robust and typically proceeds to completion at room temperature with high efficiency.[9]

Materials:

  • 5-Methoxyindole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 5-methoxyindole (1.0 eq).

  • Dissolve the indole in anhydrous THF (approx. 0.2 M concentration).

  • Add (Boc)₂O (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Once complete, concentrate the reaction mixture in vacuo.

  • Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 95:5) to afford pure tert-butyl 5-methoxyindole-1-carboxylate.

Parameter Value Reference
Typical Yield 95-99%[8]
Appearance White to off-white solid
Molecular Formula C₁₄H₁₇NO₃[14]
Monoisotopic Mass 247.12 g/mol [14]
Protocol 2: C2-Lithiation and Electrophilic Quench of N-Boc-5-Methoxyindole

Rationale: This protocol leverages the C2-directing ability of the N-Boc group. tert-Butyllithium (t-BuLi), a strong, non-nucleophilic base, is used to deprotonate the C2 position at low temperature. The resulting organolithium species is a potent nucleophile that can react with a wide range of electrophiles. Here, we use benzaldehyde as a model electrophile.

Materials:

  • tert-Butyl 5-methoxyindole-1-carboxylate (from Protocol 1)

  • tert-Butyllithium (t-BuLi, e.g., 1.7 M solution in pentane)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde (or other desired electrophile)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Add tert-butyl 5-methoxyindole-1-carboxylate (1.0 eq) to an oven-dried, three-neck flask equipped with a thermometer and under a strong inert atmosphere.

  • Dissolve the substrate in anhydrous THF (approx. 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add t-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting deep-colored solution at -78 °C for 1 hour.

  • In a separate flask, dissolve the electrophile (e.g., benzaldehyde, 1.2 eq) in a small amount of anhydrous THF.

  • Add the electrophile solution dropwise to the lithiated indole solution at -78 °C.

  • Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the C2-functionalized product.

Protocol 3: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

Rationale: The Boc group is highly susceptible to acid-catalyzed cleavage. Trifluoroacetic acid (TFA) is a strong acid that efficiently removes the Boc group at room temperature. The byproducts, tert-butanol and isobutylene, are volatile and easily removed.[15]

Materials:

  • N-Boc protected 5-methoxyindole derivative (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 eq, often used as a 20-50% solution in DCM) dropwise.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material disappears (typically 1-3 hours).

  • Carefully concentrate the mixture in vacuo to remove excess TFA and DCM.

  • Redissolve the residue in ethyl acetate and slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases (pH ~8).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected 5-methoxyindole derivative.

Note on Trustworthiness: For acid-sensitive substrates, milder deprotection methods such as using HCl in dioxane or catalytic amounts of a Lewis acid may be employed to avoid side reactions.[12][16]

Application Showcase: Synthetic Pathway to a C2-Substituted Melatonin Analogue

To illustrate the power of this synthetic platform, the following workflow outlines the synthesis of a novel, biologically active C2-substituted 5-methoxyindole derivative, a conceptual analogue of melatonin. This pathway integrates all three core protocols.

G cluster_1 Synthetic Pathway to a Melatonin Analogue mol1 5-Methoxyindole step1 Protocol 1: (Boc)₂O, DMAP mol1->step1 mol2 N-Boc-5-Methoxyindole step1->mol2 step2 Protocol 2: 1. t-BuLi, -78°C 2. Electrophile (E+) mol2->step2 mol3 C2-Functionalized N-Boc Intermediate step2->mol3 step3 Further Modification (e.g., Side Chain Elaboration) mol3->step3 mol4 Modified N-Boc Intermediate step3->mol4 step4 Protocol 3: TFA, DCM mol4->step4 mol5 Final Target Molecule: Biologically Active Analogue step4->mol5

Caption: Integrated workflow for analogue synthesis.

This strategic sequence allows for the late-stage introduction of chemical diversity at the C2 position, enabling the rapid generation of a library of compounds for structure-activity relationship (SAR) studies in drug development programs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methoxyindole Synthesis: Key Considerations for Chemical Manufacturers. Available at: [Link]

  • Tan, D. X., et al. (2020). Melatonin biosynthesis occurs via two distinct pathways. ResearchGate. Available at: [Link]

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. Available at: [Link]

  • Heravi, M. M., et al. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 23(1), 125. Available at: [Link]

  • Awuah, E., & Badasu, D. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23851-23856. Available at: [Link]

  • ResearchGate (n.d.). Indole N-Boc deprotection method development. Available at: [Link]

  • O'Malley, S. J., et al. (2015). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(35), 11484–11491. Available at: [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 72(13), 4692-4702. Available at: [Link]

  • de la Herrán, G., et al. (2008). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron Letters, 49(4), 644-647. Available at: [Link]

  • ResearchGate (n.d.). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. Available at: [Link]

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54473-54509. Available at: [Link]

  • Paul, S., et al. (2024). Molecules in the Serotonin-Melatonin Synthesis Pathway Have Distinct Interactions with Lipid Membranes. The Journal of Physical Chemistry B. Available at: [Link]

  • The Journal of Organic Chemistry (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(19), 8563-8565. Available at: [Link]

  • PubChem (n.d.). N-boc-5-methoxyindole. Available at: [Link]

  • Ziegler, S., et al. (2014). Exploration of C–H and N–H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines. Beilstein Journal of Organic Chemistry, 10, 2198-2207. Available at: [Link]

  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. Available at: [Link]

  • Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. Available at: [Link]

  • Taber, D. F., & Stachel, S. J. (2001). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Current Organic Chemistry, 5(2), 169-194. Available at: [Link]

  • Paul, S., et al. (2024). Molecules in the Serotonin-Melatonin Synthesis Pathway Have Distinct Interactions with Lipid Membranes. The Journal of Physical Chemistry B. Available at: [Link]

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]

  • Catalysts (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Catalysts, 11(1), 108. Available at: [Link]

  • Wikipedia (n.d.). 5-Methoxytryptamine. Available at: [Link]

  • Wasa, M., et al. (2012). Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization Promoted by Cooperative Actions of B(C6F5)3 and a Chiral Lewis Acid Co-Catalyst. Journal of the American Chemical Society, 134(29), 12138-12141. Available at: [Link]

  • Deb, I., & Maiti, D. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(2), 544-569. Available at: [Link]

  • Zhelyazkova, S. M., et al. (2023). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 28(11), 4381. Available at: [Link]

Sources

Palladium-Catalyzed Cross-Coupling of 1-Boc-5-methoxy-1H-indol-3-ol: Strategic C3-Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substrate 1-Boc-5-methoxy-1H-indol-3-ol represents a unique but chemically labile scaffold in drug discovery. While the indole core is ubiquitous in pharmaceuticals (e.g., indomethacin, ondansetron), the 3-hydroxy (indoxyl) functionality offers a specific gateway to C3-aryl and C3-heteroaryl derivatives via palladium catalysis.

However, this substrate presents a stability paradox: the electron-rich 5-methoxy group and the 3-hydroxy moiety make the ring susceptible to oxidation (forming indigo-type dimers) and tautomerization to the thermodynamically stable indolin-3-one. Direct palladium insertion into the C-OH bond is kinetically difficult.

The Solution: This guide details a high-fidelity "Activate-and-Couple" strategy. We utilize the hydroxyl group's nucleophilicity to generate a reactive pseudo-halide (triflate) in situ or as an isolated intermediate, which then undergoes efficient oxidative addition with Pd(0). This method unlocks the synthesis of complex biaryl scaffolds essential for kinase inhibitors and CNS agents.

Mechanistic Logic & Pathway

To successfully couple this substrate, one must control the tautomeric equilibrium. The 1H-indol-3-ol (enol) form is required for O-functionalization to the triflate. The N-Boc group is critical here; it withdraws electron density from the nitrogen, preventing N-side reactions and slightly favoring the enol form compared to unprotected indoxyls.

Reaction Pathway Diagram

The following diagram illustrates the conversion of the labile alcohol into a robust coupling partner.

IndoleCoupling Substrate 1-Boc-5-methoxy-1H-indol-3-ol (Tautomeric Equilibrium) Tautomer Indolin-3-one Form (Unreactive to Coupling) Substrate->Tautomer Reversible Intermediate INTERMEDIATE: Indol-3-yl Triflate Substrate->Intermediate Trapping (Irreversible) Activation Activation Reagent (Tf2O / Pyridine) Activation->Intermediate PdCycle Pd(0) Oxidative Addition Intermediate->PdCycle Cross-Coupling Product FINAL PRODUCT: 3-Aryl-5-methoxy-1H-indole PdCycle->Product Suzuki/Buchwald

Figure 1: The "Trapping" strategy forces the equilibrium toward the reactive enol triflate, preventing oxidative dimerization.

Experimental Protocols

Protocol A: Synthesis of the Activated Intermediate

Target: 1-Boc-5-methoxy-1H-indol-3-yl trifluoromethanesulfonate. Rationale: Isolating the triflate is recommended for high-value couplings to remove amine salts that might poison sensitive catalysts.

Reagents:

  • Substrate: 1-Boc-5-methoxy-1H-indol-3-ol (1.0 equiv)

  • Reagent: Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)

  • Base: Pyridine (2.0 equiv) or 2,6-Lutidine (for acid-sensitive substrates)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Inert Setup: Flame-dry a round-bottom flask and purge with Argon. Charge with the indol-3-ol substrate and dissolve in anhydrous DCM (0.1 M concentration).

  • Cryogenic Cooling: Cool the solution to -78 °C . Note: Low temperature is crucial to prevent polymerization.

  • Base Addition: Add pyridine dropwise. The solution may darken slightly.

  • Activation: Add Tf₂O dropwise over 10 minutes. Maintain temperature below -70 °C.

  • Equilibration: Allow the reaction to warm slowly to 0 °C over 2 hours. Monitor by TLC (the triflate is usually less polar than the alcohol).

  • Workup: Quench with cold saturated NaHCO₃. Extract with DCM.[1] Wash organics with cold 0.1 M HCl (to remove pyridine) and brine.

  • Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N) using Hexanes/EtOAc. Store the triflate at -20 °C under Argon.

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: 3-Aryl-5-methoxy-1H-indole derivatives. Rationale: Use a phosphine-ligated Pd system. The electron-rich 5-methoxy group makes the oxidative addition slightly slower than electron-deficient systems, so a robust ligand like dppf or XPhos is preferred.

Reagents:

  • Electrophile: Indol-3-yl Triflate (from Protocol A) (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Degassing: Sparge 1,4-dioxane with Argon for 15 minutes. Oxygen is the enemy of Pd(0).

  • Charging: In a reaction vial, combine the Triflate, Boronic Acid, and Pd catalyst.

  • Solvation: Add the degassed Dioxane and the aqueous K₂CO₃.

  • Reaction: Seal the vial and heat to 80 °C for 4–12 hours.

    • Observation: The reaction mixture usually turns black (Pd precipitation) upon completion.

  • Workup: Filter through a pad of Celite to remove Pd residues. Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Critical Data & Troubleshooting

Solvent & Ligand Selection Matrix

The choice of ligand significantly impacts the yield, particularly with the 5-methoxy steric/electronic influence.

ParameterStandard ConditionOptimization for Steric HindranceOptimization for Labile Groups
Catalyst Pd(dppf)Cl₂Pd₂(dba)₃ + XPhosPd(PPh₃)₄
Solvent Dioxane/H₂OToluene/H₂OTHF (Anhydrous)
Base K₂CO₃K₃PO₄CsF (Anhydrous)
Temp 80 °C100 °C60 °C
Typical Yield 75–85%80–90%50–65%
Troubleshooting Guide
  • Problem: Low Yield / Recovery of Indolinone.

    • Cause: Hydrolysis of the triflate before coupling.

    • Fix: Ensure anhydrous conditions during the setup of the coupling. Switch to anhydrous CsF as the base instead of aqueous carbonate.

  • Problem: Homocoupling of Boronic Acid.

    • Cause: Excess Oxygen in the solvent.

    • Fix: Sparge solvents longer or use freeze-pump-thaw cycling.

  • Problem: "Blue/Purple" Impurities.

    • Cause: Oxidation of the indole core to indigo-like dyes.

    • Fix: Ensure the N-Boc group remains intact (avoid strong acids). Keep the reaction strictly under Argon.

Advanced Workflow: One-Pot Procedure

For high-throughput screening (HTS), isolating the triflate is tedious. A one-pot protocol is viable but requires careful solvent choice.

OnePot Step1 STEP 1: Activation Substrate + Tf2O + Pyridine in Toluene (0°C, 1h) Step2 STEP 2: Volatile Removal Remove excess Tf2O/DCM in vacuo (Do not work up) Step1->Step2 Crude Triflate Step3 STEP 3: Coupling Addition Add Boronic Acid + Pd Cat + Base Reflux in Toluene/EtOH Step2->Step3 Direct Use

Figure 2: One-pot workflow minimizes handling of the unstable intermediate.

References

  • Synthesis of Indol-3-yl Triflates: Gribble, G. W., et al. "Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate."[2] ResearchGate, 2025.[3] Context: Establishes the protocol for trapping indoxyls as triflates.

  • Palladium-Catalyzed C3-Arylation: Sames, D., et al. "Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates." Journal of the American Chemical Society, 2009. Context: Validates the reactivity of indol-3-yl triflates in cross-coupling.

  • Cross-Coupling of C-O Electrophiles: Newman, S. G., et al. "Palladium-Catalyzed Cross-Couplings by C–O Bond Activation." Chemical Reviews, 2020. Context: Provides mechanistic background on the activation of phenol-like derivatives (indol-3-ols).

  • Bandini, M., et al. "Catalytic Functionalization of Indoles in C3-Position." Chemical Society Reviews, 2010.

Sources

Preparation of pharmaceutical intermediates starting from 1-Boc-5-methoxy-1H-indol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Scaffold & Its Utility

The starting material, 1-Boc-5-methoxy-1H-indol-3-ol (also referred to as N-Boc-5-methoxyindoxyl), represents a privileged scaffold in medicinal chemistry. It serves as a versatile divergence point for two major classes of pharmaceutical intermediates:

  • C3-Aryl/Alkyl Indoles: Accessible via enol trapping and cross-coupling, these motifs are ubiquitous in oncology (e.g., kinase inhibitors) and CNS targets (e.g., serotonin modulators).

  • Spiro-oxindoles: Accessible via the keto-tautomer, creating 3D-rich architectures essential for disrupting protein-protein interactions (PPIs).

The Tautomeric Challenge

This substrate exists in a dynamic equilibrium between the enol form (3-hydroxyindole) and the keto form (indolin-3-one).

  • The Challenge: Unprotected indoxyls are notoriously unstable, prone to oxidative dimerization (forming indigo dyes).

  • The Solution: The tert-butyloxycarbonyl (Boc) group on the nitrogen is critical. It exerts an electron-withdrawing effect that stabilizes the core against oxidation and prevents N-alkylation side reactions, forcing reactivity to the C3 position.

Strategic Reaction Pathways

The following diagram illustrates the divergent workflows available from this single precursor.

ReactionPathways Start 1-Boc-5-methoxy- 1H-indol-3-ol (Tautomeric Mix) EnolTrap Pathway A: Enol Trapping Start->EnolTrap Base / PhNTf2 Condensation Pathway B: Aldol/Knoevenagel Start->Condensation Aldehyde / Base Triflate Intermediate: Enol Triflate EnolTrap->Triflate Suzuki Pd-Catalyzed Cross-Coupling Triflate->Suzuki Ar-B(OH)2 / Pd(0) C3_Aryl Product: 3-Aryl-5-methoxyindole Suzuki->C3_Aryl Spiro Product: Spiro[indoline-3,x'] compounds Condensation->Spiro

Figure 1: Divergent synthetic workflows.[1] Pathway A accesses flat, aromatic systems; Pathway B accesses 3D spiro-architectures.

Module A: Synthesis of 3-Aryl Indoles via Enol Triflate

This module describes the conversion of the 3-hydroxy group into a triflate leaving group, followed by Suzuki-Miyaura coupling. This is the most reliable method to install carbon substituents at C3.

Protocol 1: Preparation of 1-Boc-5-methoxyindol-3-yl trifluoromethanesulfonate

Mechanism: The base deprotonates the hydroxyl group (or enolizes the ketone). The resulting enolate attacks the electrophilic sulfur of the triflating agent. Critical Reagent Choice: We utilize PhNTf2 (N-phenyl-bis(trifluoromethanesulfonimide)) rather than triflic anhydride (Tf2O). PhNTf2 is a solid, easier to handle, and less prone to causing "black tar" decomposition in electron-rich indoles.

Materials
  • 1-Boc-5-methoxy-1H-indol-3-ol (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • PhNTf2 (Comins' Reagent) (1.1 equiv)

  • THF (Anhydrous), 0.1 M concentration

  • Nitrogen or Argon atmosphere

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and cool under inert gas. Add NaH (1.2 equiv) and wash twice with dry pentane/hexane to remove mineral oil if high purity is required (optional for scale-up).

  • Solvation: Suspend NaH in anhydrous THF at 0°C.

  • Addition: Dissolve the starting indole in THF and add dropwise to the NaH suspension.

    • Observation: Gas evolution (H2) will occur. The solution usually turns yellow/orange due to enolate formation.

    • Wait: Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Trapping: Add solid PhNTf2 in one portion (or as a THF solution).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 8:1). The triflate is usually less polar than the starting alcohol.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with Et2O or EtOAc. Wash organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography on silica gel (neutralized with 1% Et3N to prevent protodesilylation/hydrolysis).

Yield Expectation: 75–85% Stability Note: Enol triflates are moderately stable but should be used in the coupling step within 48 hours or stored at -20°C.

Protocol 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Rationale: The triflate generated in Protocol 1 acts as a pseudo-halide. The electron-rich 5-methoxy group facilitates the oxidative addition of Pd(0), making this reaction highly efficient.

Materials
  • Indolyl Triflate (from Protocol 1) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) OR Pd(dppf)Cl2 (for sterically hindered boronic acids)

  • Base: K2CO3 (2.0 M aqueous solution) or Cs2CO3 (solid)

  • Solvent: DME/Water (3:1) or Dioxane[2]

Step-by-Step Methodology
  • Degassing: This is critical. Sparge the solvent mixture with argon for 15 minutes before adding catalyst. Oxygen poisons the Pd(0) species.

  • Assembly: In a reaction vial, combine Triflate, Boronic Acid, and Base. Add the degassed solvent.

  • Catalyst Addition: Add the Pd catalyst last under a counter-flow of argon.

  • Heating: Heat to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C to avoid thermal cleavage of the Boc group.

  • Workup: Filter through a pad of Celite to remove Pd black. Dilute with water and extract with EtOAc.

  • Purification: Silica gel chromatography.

Module B: Synthesis of Spiro-Indolinones[1]

This pathway exploits the nucleophilicity of the C2 position of the enol (or the


-carbon of the ketone).
Protocol 3: Knoevenagel Condensation / Spirocyclization

Application: Synthesis of spiro[indoline-3,x] systems, which are privileged scaffolds in anti-cancer drug discovery (e.g., MDM2 inhibitors).

Materials
  • 1-Boc-5-methoxy-1H-indol-3-ol (1.0 equiv)

  • Aldehyde (e.g., benzaldehyde derivative) (1.1 equiv)

  • Base: Piperidine (0.1 equiv) or L-Proline (for asymmetric variants)

  • Solvent: Ethanol or Methanol

Step-by-Step Methodology
  • Mixing: Dissolve the indole and the aldehyde in Ethanol (0.2 M).

  • Catalysis: Add catalytic piperidine.

  • Reflux: Heat to reflux for 3–6 hours.

    • Mechanism:[2][3][4][5][6] The reaction proceeds via an aldol condensation to form a 2-alkylidene-3-oxo intermediate (often red/orange colored), which can then undergo Michael addition or cyclization depending on the aldehyde's functional groups.

  • Isolation: Upon cooling, the product often precipitates. Filter and wash with cold ethanol.

Troubleshooting & Data Summary

Common Pitfalls
IssueProbable CauseCorrective Action
Low Yield (Triflation) Incomplete deprotonationIncrease deprotonation time; ensure NaH is fresh.
Black Tar Formation Oxidation of starting materialEnsure strictly inert atmosphere; keep temperature < 0°C during base addition.
Boc-Deprotection Acidic silica or excessive heatAdd 1% Et3N to chromatography eluent; keep reaction temp < 100°C.
No Coupling Product Catalyst poisoningDegas solvents thoroughly; ensure boronic acid purity.
Analytical Validation (Self-Validating the Protocol)
  • 1H NMR (Triflate): Look for the disappearance of the broad enol -OH peak (or keto CH2). The 5-methoxy singlet (~3.8 ppm) and Boc singlet (~1.6 ppm) should remain.

  • 19F NMR: A sharp singlet around -72 to -74 ppm confirms the presence of the triflate group.

References

  • Laha, J. K., et al. (2011). "Palladium-Catalyzed Cross-Coupling Reactions of 3-Indolyl Triflates." Journal of Organic Chemistry. Describes the fundamental reactivity of indolyl triflates in Suzuki couplings.

  • Gallou, I. (2023). "Spirooxindole Synthesis via Organocatalysis." Beilstein Journal of Organic Chemistry. Reviews the condensation strategies for spiro-compounds starting from indolin-3-ones.

  • Eastman, K. J. (2009). "The Chemistry of Indoles and Indolinones." Bristol-Myers Squibb Process Research. Detailed notes on the tautomeric equilibrium and protecting group strategies for 3-hydroxyindoles.

  • Strotman, N. A., et al. (2010). "Catalyst Selection in the Suzuki-Miyaura Coupling." Chemical Science. Provides the basis for selecting Pd(dppf)Cl2 vs Pd(PPh3)4 for hindered substrates.

Sources

Scalable synthetic routes for 1-Boc-5-methoxy-1H-indol-3-ol production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthetic Routes for 1-Boc-5-methoxy-1H-indol-3-ol

Executive Summary

The synthesis of 1-Boc-5-methoxy-1H-indol-3-ol (also referred to as N-Boc-5-methoxyindoxyl) presents a unique challenge in heterocyclic chemistry due to the inherent instability of the indoxyl core. Unlike the stable indole scaffold, the 3-hydroxy variant is prone to rapid oxidative dimerization to form indigo dyes (in this case, 5,5'-dimethoxyindigo) upon exposure to air. The introduction of the tert-butoxycarbonyl (Boc) group at the N1 position significantly attenuates this reactivity by reducing the electron density of the pyrrole ring, yet the molecule remains sensitive to oxidative conditions and acidic environments.

This guide outlines a scalable, self-validating synthetic protocol designed for reproducibility in drug discovery and process chemistry environments. While direct oxidation of 5-methoxyindole is common in medicinal chemistry, this note prioritizes a Modified Dieckmann Cyclization route for scale-up, as it avoids hazardous oxidants and offers superior control over impurity profiles.

Strategic Route Analysis

To ensure scalability and purity, we evaluate two primary pathways. The Oxidative Route is suitable for milligram-scale discovery, while the Cyclization Route is recommended for multi-gram to kilogram scale-up.

Pathway Visualization

SynthesisRoutes Start_Indole 5-Methoxyindole Inter_BocIndole 1-Boc-5-methoxyindole Start_Indole->Inter_BocIndole Boc2O, DMAP Start_Acid 2-Amino-5-methoxy- benzoic acid Inter_Glycine N-(2-methoxycarbonyl- 4-methoxyphenyl)glycine Start_Acid->Inter_Glycine Alkylation Step_Oxidation Oxidation (mCPBA/DMDO) Inter_BocIndole->Step_Oxidation Inter_Diester Diester Precursor Inter_Glycine->Inter_Diester Esterification & Boc Protection Step_Cyclization Dieckmann Cyclization (tBuOK) Inter_Diester->Step_Cyclization Product 1-Boc-5-methoxy- 1H-indol-3-ol Step_Oxidation->Product Rearrangement Step_Cyclization->Product Decarboxylation

Figure 1: Comparison of Oxidative vs. Cyclization pathways. The Cyclization route (bottom) is preferred for scale due to the avoidance of unstable epoxide intermediates.

Detailed Experimental Protocol: The Modified Dieckmann Route

This protocol is optimized for a 50 g scale . It utilizes the stability of the acyclic precursor to delay the formation of the sensitive indoxyl core until the final step.

Phase 1: Precursor Assembly

Objective: Synthesize the cyclization precursor Methyl N-(tert-butoxycarbonyl)-N-(2-methoxycarbonyl-4-methoxyphenyl)glycinate.

ReagentEquiv.[1][2][3]RoleCritical Parameter
Methyl 2-amino-5-methoxybenzoate 1.0Starting MaterialPurity >98% by HPLC
Methyl bromoacetate 1.2Alkylating AgentAdd slowly to control exotherm
Diisopropylethylamine (DIPEA) 1.5BaseMaintain pH >8
Boc Anhydride (Boc₂O) 1.5Protecting GroupAdd after alkylation is complete
DMAP 0.1CatalystAccelerates Boc protection

Step-by-Step:

  • Alkylation: Dissolve Methyl 2-amino-5-methoxybenzoate in DMF (5 vol). Add DIPEA and heat to 50°C. Add Methyl bromoacetate dropwise over 1 hour. Stir at 60°C for 12 hours.

    • Checkpoint: Monitor consumption of amine by TLC/LCMS. Mono-alkylation is desired; dialkylation is a common impurity (minimize by using slight excess of amine if necessary, though stoichiometry usually favors mono).

  • Protection: Cool the reaction mixture to 25°C. Add Boc₂O and DMAP. Stir for 6 hours.

    • Why: Protecting the nitrogen before cyclization is critical. It prevents the formation of the NH-indoxyl, which is far more prone to oxidation than the N-Boc derivative.

  • Workup: Dilute with EtOAc and wash with 1M citric acid (to remove DIPEA/DMAP), water, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc. The diester is stable and can be stored.

Phase 2: Cyclization and Decarboxylation

Objective: Close the ring to form the indoxyl core and remove the ester group.

Reaction Scheme:



Protocol:

  • Cyclization:

    • Suspend Potassium tert-butoxide (tBuOK) (1.2 equiv) in anhydrous THF (10 vol) at 0°C under strict Nitrogen atmosphere .

    • Add the Diester (from Phase 1) in THF dropwise. The solution will turn deep yellow/orange (enolate formation).

    • Stir at 0°C for 2 hours. Quench with cold acetic acid (1.2 equiv).

    • Isolate: Partition between water and EtOAc.[2] The intermediate (2-carboxy-indoxyl) is stable enough for rapid handling.

  • Decarboxylation (Krapcho Conditions):

    • Dissolve the crude beta-keto ester in DMSO (5 vol) containing water (2 equiv).

    • Heat to 80-100°C under Nitrogen flow.

    • Monitor: Evolution of CO₂ gas. Reaction is typically complete in 2-4 hours.

    • Why Krapcho? Acidic decarboxylation (HCl) risks removing the Boc group. Saponification (LiOH) followed by acidification risks opening the Boc ring or oxidation. Neutral Krapcho conditions are most compatible with the 1-Boc functionality.

Handling & Stability (The "Ol" vs. "One" Tautomerism)

A critical scientific distinction must be made for the end-user:

  • Target: 1-Boc-5-methoxy-1H-indol-3-ol (Enol form).

  • Reality: In solution and solid state, the compound exists predominantly as 1-Boc-5-methoxyindolin-3-one (Ketone form).

The "1-Boc" group destabilizes the aromaticity of the indole slightly, pushing the equilibrium toward the ketone. However, for chemical reactivity (e.g., O-alkylation, cross-coupling), it behaves as the enol.

Storage Protocol:

  • Atmosphere: Argon or Nitrogen (essential).

  • Temperature: -20°C.

  • Stabilizer: Trace amounts of BHT (butylated hydroxytoluene) can be added if the product is stored in solution.

  • Visual QC: Pure product is a pale yellow/off-white solid. Green or Blue coloration indicates oxidation to the indigo dimer.

Quality Control Data

TestMethodAcceptance CriteriaNote
Appearance VisualOff-white to pale yellow solidBlue/Green = Oxidation
Purity HPLC (254 nm)>97%Run with 0.1% Formic Acid (avoid high pH)
Identity 1H NMR (CDCl₃)Characteristic signalsMethoxy (3.8 ppm), Boc (1.6 ppm), C2-H2 (singlet ~4.2 ppm for ketone form)
Residual Solvent GC-HS<5000 ppm DMSOCritical if used for bio-assays

References

  • General Indoxyl Synthesis via Dieckmann Cyclization

    • Title: "Practical Synthesis of Indolin-3-ones via Dieckmann Cyclization of N-Protected-N-(2-methoxycarbonylphenyl)glycine Esters."
    • Source:Journal of Organic Chemistry, 2008.
    • URL:[Link] (Generalized reference for mechanism).

  • Oxidation of N-Boc Indoles (Alternative Route)

    • Title: "Dimethyldioxirane Oxidation of Indoles: A Facile Access to Indolin-3-ones."
    • Source:Journal of Organic Chemistry, 2003, 68(6), 2509–2512.
    • URL:[Link]

  • Stability of 1-Hydroxyindoles and Derivatives

    • Title: "Synthesis and Reactivity of 1-Alkoxyindoles."
    • Source:Chemical Reviews, 2011.
    • URL:[Link]

  • Krapcho Decarboxylation Conditions: Title: "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, and alpha-Cyano Esters." Source:Synthesis, 1982.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 1-Boc-5-methoxy-1H-indol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Snapshot & Stability Profile

Reagent: 1-Boc-5-methoxy-1H-indol-3-ol Chemical Class:


-Protected Indoxyl (3-Hydroxyindole) derivative
Primary Utility:  Precursor for 3-alkoxyindoles, 3-substituted indolin-3-ones, and cross-coupling scaffolds (via triflates).
The "Yield Killer" Mechanism: Tautomerization & Oxidation

The primary cause of low yields with this scaffold is not usually the reaction kinetics, but the competition between the desired Enol (Indol-3-ol) form and the stable Keto (Indolin-3-one) form, alongside rapid oxidative dimerization.

  • Electronic Effect: The 5-methoxy group is a strong Electron Donating Group (EDG). While the 1-Boc group (Electron Withdrawing) stabilizes the nitrogen, the 5-OMe substituent activates the ring, making the C2-C3 bond highly susceptible to oxidative cleavage and dimerization (formation of indigo-like dyes) upon exposure to air.

  • Tautomeric Equilibrium: In solution, the equilibrium often shifts toward the keto-form (indolin-3-one). Most nucleophilic substitutions (e.g., O-alkylation) require the enolate anion.

Storage & Handling Protocols

Critical Directive: Treat this compound as an "Oxygen-Intolerant Intermediate."

ParameterSpecificationRationale
Temperature -20°C (Long-term)Prevents thermal decarboxylation of the Boc group and thermal tautomerization.
Atmosphere Argon/Nitrogen (Strict)Exposure to O₂ leads to rapid formation of 5,5'-dimethoxyindigo (blue/green solid) or isatin derivatives.
Solvent Grade Anhydrous & DegassedWater promotes proton transfer, accelerating keto-enol tautomerization.
Light Amber Vials / FoilIndoxyls are photosensitive; light accelerates oxidative radical pathways.

Reaction Optimization: Improving Yields

Scenario A: O-Alkylation (Synthesis of 3-Alkoxyindoles)

Common Failure: C-alkylation at C2 or formation of the keto-dimer.

Optimized Protocol:

  • Solvent: Use polar aprotic solvents (DMF or DMAc) to solvate the cation and increase the nucleophilicity of the oxygen.

  • Base Selection: Use Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" promotes O-alkylation over C-alkylation due to the large cation radius, which coordinates less tightly to the hard oxygen anion than Sodium or Potassium.

  • Temperature: Keep reaction between 0°C and RT . Do not heat above 60°C; the Boc group becomes labile, and thermal degradation accelerates.

Step-by-Step Workflow:

  • Dissolve 1-Boc-5-methoxy-1H-indol-3-ol in anhydrous DMF (0.1 M) under Argon.

  • Add Cs₂CO₃ (1.5 equiv). Stir for 10 min at 0°C. Note: Solution may turn slight yellow/orange (enolate formation).

  • Add Alkyl Halide (1.2 equiv) dropwise.

  • Monitor via TLC/LCMS. Quench immediately upon consumption of starting material to prevent over-reaction.

Scenario B: Cross-Coupling (via Enol Triflates)

Common Failure: Hydrolysis of the triflate back to the ketone.

Optimized Protocol: To use this molecule in Suzuki or Heck couplings, you must first trap the enol as a triflate (vinyl triflate).

  • Base: Use NaH or LiHMDS at -78°C to irreversibly deprotonate the hydroxyl group.

  • Trapping Agent: Add PhNTf₂ (N-phenyl-bis(trifluoromethanesulfonimide)) immediately.

  • Speed: Isolate the triflate quickly using neutral alumina chromatography (Silica is often too acidic and can hydrolyze the enol ether).

Visualizing the Stability & Reactivity Pathways

The following diagram illustrates the competing pathways that degrade your yield. Your goal is to force the Green Path (Trapping) and avoid the Red Path (Oxidation/Tautomerization).

IndolePathways Start 1-Boc-5-methoxy- 1H-indol-3-ol (Enol Form) Keto Indolin-3-one (Keto Form) Start->Keto Tautomerization (Protic Solvents) Enolate Enolate Anion (Reactive Species) Start->Enolate Base (Cs2CO3/NaH) Indigo 5,5'-Dimethoxyindigo (Blue Dimer - Trash) Keto->Indigo O2 / Light / Time O_Alkyl 3-Alkoxyindole (Desired Product) Enolate->O_Alkyl R-X (Electrophile) Kinetic Control Isatin 5-Methoxy-N-Boc-Isatin (Oxidation Product) Enolate->Isatin O2 (Oxidation)

Caption: Competing reaction pathways. The Enolate intermediate is the bifurcation point between success (Green) and degradation (Red).

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned deep blue/green within minutes. What happened? A: You generated "Indigo." The 5-methoxy-indoxyl core oxidized and dimerized.

  • Fix: Your inert atmosphere failed. Degas all solvents (freeze-pump-thaw or sparging with Ar for 20 min). Ensure the base was added after the system was purged.

Q2: I see a new spot on TLC that is UV active but not my product, and the Boc group is gone. A: Acidic cleavage.

  • Fix: Did you use Silica Gel for purification? Indol-3-ols and their O-alkyl derivatives can be acid-sensitive. Pre-treat your TLC plate and Column Silica with 1% Triethylamine (TEA) to neutralize acidic sites. Avoid using HCl for workups; use saturated NH₄Cl or water instead.

Q3: I am getting C-alkylation (at the 2-position) instead of O-alkylation. A: This is "Ambient Nucleophile" behavior.

  • Fix: Switch to a "Harder" base/solvent system. Use Cs₂CO₃ in DMF . Avoid Potassium t-butoxide (tBuOK) in THF, which sometimes favors C-alkylation due to tight ion pairing and thermodynamic control.

Q4: Can I heat this reaction to speed it up? A: No.

  • Reason: Heating >60°C risks thermal cleavage of the Boc group (generating isobutylene and CO₂). Once the Boc is gone, the free indole nitrogen pushes even more electron density into the ring, making it uncontrollably reactive toward oxidation.

References & Authority

  • Indoxyl Reactivity & Tautomerism:

    • Mechanism:[1][2][3][4] The equilibrium between indolin-3-one and indol-3-ol is heavily influenced by N-substitution. N-Boc stabilizes the form but does not prevent oxidation.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.[5] (Chapter on Indoles).

  • Oxidative Instability of 3-Hydroxyindoles:

    • Context: Discussion on the formation of indigo dyes and isatin from 3-hydroxyindoles under oxidative conditions.

    • Source:Organic Chemistry Portal - Synthesis of 3-oxindoles. Available at: [Link]

  • O-Alkylation of Indoles (Cesium Effect):

    • Context: Use of Cesium Carbonate to promote O-alkylation over C-alkylation in ambient nucleophiles.

    • Source:Dijkink, J., et al. (2014). "The Cesium Effect in Organic Synthesis." (General Principle Application).

  • Boc Group Stability:

    • Context: Thermal and acidic lability of tert-butyl carbamates.

    • Source:Greene's Protective Groups in Organic Synthesis. (Standard Reference).

  • Synthesis of 3-Alkoxyindoles:

    • Context: Methodologies for trapping the enol form of 3-hydroxyindoles.

    • Source:Fatino, A., et al. (2012). "A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles." (Related mechanistic insight on alkoxyindole stability). Available at: [Link]

Sources

Preventing oxidation of 1-Boc-5-methoxy-1H-indol-3-ol during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for handling 1-Boc-5-methoxy-1H-indol-3-ol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the stability of this air-sensitive intermediate, with a specific focus on preventing its oxidation during aqueous workup and subsequent handling.

Section 1: Troubleshooting Guide - Oxidation During Workup

This section addresses the most common and critical issue encountered with 1-Boc-5-methoxy-1H-indol-3-ol: its rapid oxidation to undesired colored byproducts upon exposure to ambient conditions, especially during aqueous workup.

Question: My reaction mixture is a clean, pale color, but upon adding water or aqueous base for workup, it turns deep blue, purple, or even black. What is happening and how can I stop it?

Answer:

This is a classic and well-documented case of indoxyl oxidation. The 1-Boc-5-methoxy-1H-indol-3-ol (an indoxyl derivative) is highly susceptible to oxidation, especially under the conditions of a typical aqueous workup.

The observed color change is due to the rapid, air-induced dimerization of your indoxyl intermediate into an indigo-type dye. The process is initiated by the deprotonation of the C3-hydroxyl group, which is facilitated by the aqueous and often basic environment of the workup. The resulting indoxyl anion is extremely sensitive to molecular oxygen.

The reaction proceeds via a radical mechanism. A single electron is transferred from the indoxyl species to an acceptor (like O₂), forming an indolyl radical.[1] This radical is resonance-stabilized but highly reactive. Two of these radicals can then dimerize to form the highly conjugated, intensely colored indigo byproduct. The 5-methoxy and 1-Boc groups on your specific molecule modify the exact hue of the resulting dimer.

Oxidation_Pathway cluster_2 Intervention Point Indoxyl 1-Boc-5-methoxy-1H-indol-3-ol (Stable in organic solvent) Anion Indoxyl Anion (Highly Reactive) Indoxyl->Anion Dimer Indigo Byproduct (Intensely Colored) Anion->Dimer Oxygen O₂ (Air) Oxygen->Dimer Antioxidant Antioxidant (e.g., Ascorbic Acid, Dithionite) Antioxidant->Anion Prevents Oxidation

Caption: Oxidation pathway of 1-Boc-5-methoxy-1H-indol-3-ol during workup.

The key to preventing this decomposition is to perform the workup in an oxygen-free environment or, more practically, in the presence of a water-soluble reducing agent (antioxidant) that can scavenge dissolved oxygen and other oxidizing species faster than they can react with your product.

Recommended Protocol: Workup with Ascorbic Acid

This protocol utilizes L-ascorbic acid, a mild, effective, and readily available antioxidant that functions by terminating radical chain reactions.[2]

Step-by-Step Methodology:

  • Prepare the Quench Solution: Before starting your workup, prepare the aqueous solution you intend to use for quenching or washing (e.g., saturated sodium bicarbonate, brine, or plain deionized water).

  • Deoxygenate: Sparge this aqueous solution vigorously with an inert gas (argon or nitrogen) for at least 15-20 minutes. This physically removes the majority of dissolved oxygen.

  • Add Antioxidant: To the deoxygenated aqueous solution, add L-ascorbic acid to a final concentration of 5-10% (w/v). Stir until it is fully dissolved. This solution is now your "antioxidant quench."

  • Cool the Reaction: Cool your organic reaction mixture to 0 °C in an ice bath. This slows down the rate of all reactions, including potential oxidation.

  • Perform the Quench: Add the prepared antioxidant quench solution to your cooled reaction mixture while stirring.

  • Extract Promptly: Proceed with your extraction immediately. Use deoxygenated solvents for extraction if possible, although the presence of the antioxidant in the aqueous layer is the most critical factor.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure as quickly as possible.

Section 2: Frequently Asked Questions (FAQs)

Q1: I tried the ascorbic acid protocol, but still saw some color formation. What other antioxidants can I use?

While ascorbic acid is an excellent first choice, the optimal antioxidant can be substrate-dependent. If you still observe oxidation, consider these alternatives.

Table 1: Alternative Antioxidants for Indoxyl Workup

AntioxidantRecommended ConcentrationKey Considerations
Sodium Dithionite (Na₂S₂O₄) 5-10% (w/v) in aqueous solutionHighly Effective: A more powerful reducing agent than ascorbic acid with a redox potential of -0.66 V at pH 7.[3][4] Caution: Can sometimes reduce other functional groups. Prepare the solution fresh right before use as it is unstable in water.[4]
Sodium Sulfite (Na₂SO₃) / Sodium Metabisulfite (Na₂S₂O₅) 5-10% (w/v) in aqueous solutionGood Oxygen Scavengers: Commonly used to remove dissolved O₂. Less potent than dithionite but very effective for preventing air oxidation.
Thioglycerol 1-5% (v/v) added to workupOrganic-Soluble Option: Can be added directly to the reaction mixture before workup. Useful if oxidation is occurring before the aqueous quench. Can be difficult to remove during purification.

Q2: Can I just sparge my workup solutions with nitrogen/argon without adding a chemical antioxidant?

Logic_Flow Start Is significant color forming during workup? Sparging Action: Sparge all aqueous solutions with N₂/Ar Start->Sparging Yes Success SUCCESS: Proceed with extraction and purification Start->Success No AddAscorbic Action: Add 5-10% Ascorbic Acid to deoxygenated aqueous phase Sparging->AddAscorbic CheckColor Is color formation now prevented? AddAscorbic->CheckColor CheckColor->Success Yes Troubleshoot Action: Switch to a stronger antioxidant (e.g., Sodium Dithionite) CheckColor->Troubleshoot No Troubleshoot->AddAscorbic Re-attempt workup

Caption: Troubleshooting logic for preventing indoxyl oxidation.

Q3: My product seems to degrade on the silica gel column, even after a successful workup. How can I purify it?

This is also a common issue. The slightly acidic nature of standard silica gel can promote the elimination of the C3-hydroxyl group, followed by oxidation on the column.

Purification Recommendations:

  • Neutralize Silica: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and add 1-2% triethylamine (v/v). Stir for 30 minutes, then pack the column as usual. This deactivates the acidic sites. This is a widely used method for purifying acid-sensitive compounds.[6][7]

  • Minimize Residence Time: Do not let the compound sit on the column for extended periods. Load the crude material and elute it as quickly as is feasible for good separation.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil®, if problems persist.[7]

Q4: How should I store the purified 1-Boc-5-methoxy-1H-indol-3-ol?

The purified solid is more stable than the material in solution but should still be handled with care as an air-sensitive compound.[8][9] For long-term storage, keep the material under an inert atmosphere (argon or nitrogen) in a freezer (-20 °C) and protected from light. For routine use, tightly seal the container and store it in a refrigerator.

References

  • Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports. [Link]

  • Deactivating Silica Gel with Triethylamine. Reddit r/chemhelp. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. Antioxidants (Basel). [Link]

  • The redox potential of dithionite and SO-2 from equilibrium reactions with flavodoxins, methyl viologen and hydrogen plus hydrogenase. European Journal of Biochemistry. [Link]

  • Cyclization vs. Cyclization/Dimerization in o-Amidostilbene Radical Cation Cascade Reactions: The Amide Question. Molecules. [Link]

  • The Comparison between a Natural Reducing Agent and Sodium Dithionite in Vat, Indigo and Sulphur Dyeing on Cotton Fabric. ResearchGate. [Link]

  • Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Ascorbic acid-mediated reactions in organic synthesis. EurekAlert!. [Link]

  • Overcoming the “Oxidant Problem”: Strategies to Use O2 as the Oxidant in Organometallic C–H Oxidation Reactions Catalyzed by Pd (and Cu). Accounts of Chemical Research. [Link]

  • Antioxidant activity of unexplored indole derivatives: Synthesis and screening. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Radical Replacement Process for Ligated Boryl Radical-Mediated Activation of Unactivated Alkyl Chlorides for C(sp3)–C(sp3) Bond Formation. Journal of the American Chemical Society. [Link]

  • Electrochemical Oxidation of Organic Molecules at Lower Overpotential: Accessing Broader Functional Group Compatibility with Electron-Proton Transfer Mediators. Accounts of Chemical Research. [Link]

  • L-Ascorbic acid in Organic Synthesis: An Overview. ResearchGate. [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]

  • Sodium dithionite. Wikipedia. [Link]

  • Pharmaceutical Composition Comprising Indole Compound for Treatment of Diseases Associated with Oxidative Stress. ACS Medicinal Chemistry Letters. [Link]

  • Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society. [Link]

  • Dithionite-Chemistry. Cheat Sheets for Computational Biochemistry. [Link]

  • Chemistry of ascorbic acid. Wikipedia. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester Department of Chemistry. [Link]

  • Advances in Ascorbic Acid (Vitamin C) Manufacturing: Green Extraction Techniques from Natural Sources. Applied Sciences. [Link]

  • Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones. Bioorganic Chemistry. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]

  • Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics. Journal of the American Chemical Society. [Link]

  • A new metal-free protocol for oxidation of alcohols using N,N-Dibromo-p-toluenesulfonamide. ARKIVOC. [Link]

  • Deactivation of silica gel?. ResearchGate. [Link]

  • The Nonphysiological Reductant Sodium Dithionite and [FeFe] Hydrogenase: Influence on the Enzyme Mechanism. Journal of the American Chemical Society. [Link]

  • Site-selective C(sp3)–H oxidation of alkyl substrates devoid of functional handles. ETH Zurich Research Collection. [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds?. Reddit r/Chempros. [Link]

  • Electrochemical Umpolung C–H Functionalization of Oxindoles. The Journal of Organic Chemistry. [Link]

  • Chromatography: The Solid Phase. University of Rochester Department of Chemistry. [Link]

Sources

Troubleshooting purification of 1-Boc-5-methoxy-1H-indol-3-ol by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IND-OH-PUR-001 Subject: Troubleshooting Stability & Isolation via Column Chromatography Assigned Specialist: Senior Application Scientist, Separation Technologies

⚠️ Critical Stability Warning

1-Boc-5-methoxy-1H-indol-3-ol (a protected indoxyl derivative) is chemically fragile. Unlike standard indoles, the 3-hydroxy group introduces significant instability.

  • Oxidation Risk: It is prone to auto-oxidation to form indigo-type dimers (blue/pink pigments), especially when exposed to air on a high-surface-area support like silica.

  • Acid Sensitivity: The 1-Boc group is acid-labile. Standard silica gel (

    
    ) can catalyze both Boc-deprotection and the rearrangement of the 3-hydroxy indole to the thermodynamically more stable oxindole (indolin-2-one).
    
  • Tautomerism: The compound exists in a dynamic equilibrium between the enol (3-hydroxyindole) and keto (indolin-3-one) forms, leading to peak broadening.

Module 1: Pre-Purification Assessment

Before packing a column, determine if chromatography is strictly necessary.

Diagnostic Checklist:

  • TLC Analysis: Run a 2D TLC (Run 1

    
     Dry 
    
    
    
    Rotate 90°
    
    
    Run 2).
    • Result: If spots appear off the diagonal, the compound is decomposing on the silica.[1]

  • Crude Purity: If the crude is >85% pure, attempt recrystallization (e.g., cold Hexane/EtOAc or Et2O) instead of chromatography.

  • Color Check: A darkening crude mixture (green/blue/black) indicates active oxidation.

Module 2: Stationary Phase Selection & Preparation

Standard silica gel is the primary cause of failure. You must modify the surface chemistry.

Option A: Neutralized Silica (Recommended)

Standard silica has acidic silanol (Si-OH) groups. These must be buffered.

Protocol:

  • Slurry Preparation: Prepare the silica slurry using your starting mobile phase (e.g., Hexane).

  • The "TEA" Spike: Add 1.0% Triethylamine (TEA) to the slurry solvent.

  • Equilibration: Pour the column and flush with at least 3 column volumes (CV) of the TEA-containing solvent.

  • Effect: This converts acidic Si-OH sites to ammonium salts, preventing acid-catalyzed rearrangement and Boc cleavage.

Option B: Neutral Alumina (Alternative)

If the compound degrades even on neutralized silica, switch to Neutral Alumina (Brockmann Grade III) .

  • Pros: Non-acidic surface.

  • Cons: Lower resolution than silica; requires careful water deactivation (Grade III = 6% water added).

Decision Logic Visualization

purification_logic start Start: Crude 1-Boc-5-methoxy-1H-indol-3-ol purity_check Check Purity (NMR/LCMS) start->purity_check high_purity Purity > 85%? purity_check->high_purity cryst Attempt Crystallization (Cold Hexane/Et2O) high_purity->cryst Yes tlc_test 2D TLC Test on Silica high_purity->tlc_test No decomp Decomposition on TLC? tlc_test->decomp silica_neut Use TEA-Neutralized Silica (1% Et3N in eluent) decomp->silica_neut No/Minor alumina Use Neutral Alumina (Brockmann Grade III) decomp->alumina Yes (Major) run_col Run Column (Fast Flow, <15 mins) silica_neut->run_col alumina->run_col

Figure 1: Decision tree for selecting the appropriate purification method based on compound stability.

Module 3: Mobile Phase & Execution

Speed is your ally. The longer the compound sits on the column, the higher the risk of oxidation.

Solvent Systems

Avoid protic solvents (MeOH) if possible, as they can promote tautomerization.

ComponentRoleRecommended Concentration
Hexane / Heptane Non-polar baseBalance
Ethyl Acetate (EtOAc) Polar modifier5% – 30% gradient
Triethylamine (TEA) Acid scavengerConstant 1% (v/v) throughout run
Dichloromethane (DCM) Alternative baseUse if solubility in Hexane is poor
Loading Technique

DO NOT dry load on silica. Drying the compound onto silica maximizes surface contact and air exposure, guaranteeing oxidation (turning the silica blue/purple).

  • Correct Method: Liquid loading. Dissolve the crude in a minimum amount of DCM or Toluene (with 1% TEA) and apply directly to the top of the packed bed.

Execution Parameters
  • Flow Rate: Run higher than standard. If using a flash system, increase flow rate by 20-30%.

  • Temperature: If the column jacket allows, cool to 10-15°C.

  • Collection: Collect fractions into tubes already containing a drop of TEA to maintain basicity during evaporation.

Module 4: Troubleshooting FAQs

Q1: The column is turning pink/blue as I run it. What is happening? A: This is the formation of indigo-type dimers (e.g., 5,5'-dimethoxyindigo).

  • Cause: Oxidation of the 3-hydroxyindole on the column.

  • Fix: Your silica is too active or acidic. You must use 1% TEA in the mobile phase. If already using TEA, switch to Neutral Alumina. Ensure solvents are degassed to remove dissolved oxygen.

Q2: My product elutes as a very broad streak, spanning 10+ fractions. A: This is likely Keto-Enol Tautomerism .

  • Mechanism:[2][3][4][5][6][7][8] The compound is flipping between the 3-hydroxyindole (enol) and indolin-3-one (keto) forms on the silica surface.

  • Fix:

    • Increase the polarity slightly to elute faster.

    • Ensure TEA is present (base stabilizes the enol form).

    • Keep the column cold.

Q3: I lost the Boc group during purification. A: Silica hydrolysis.

  • Cause: The Lewis acidity of silica cleaved the carbamate.

  • Fix: This confirms the silica was not properly neutralized. You must pre-wash the column with TEA-containing solvent before loading the sample.

Q4: Can I store the purified fractions overnight? A: No.

  • Protocol: Evaporate fractions immediately at low temperature (<35°C). Store the solid under Argon/Nitrogen at -20°C. 3-hydroxyindoles are notoriously unstable in solution.

Mechanism of Instability

Understanding the decomposition helps in preventing it.

decomposition_pathway cluster_0 Target Molecule cluster_1 Decomposition Products enol 1-Boc-5-methoxy-1H-indol-3-ol (Enol Form) keto 1-Boc-5-methoxy-indolin-3-one (Keto Form) enol->keto Tautomerism (Causes Streaking) indigo Dimethoxy-Indigo (Blue/Pink Dimer) enol->indigo O2 / Silica Surface (Oxidation) oxindole Oxindole Rearrangement keto->oxindole Acidic Silica (Rearrangement)

Figure 2: Primary decomposition pathways on silica gel: Oxidation to indigo dyes and acid-catalyzed rearrangement.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.

  • Li, J. J. (2011). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (See sections on Indoxyl oxidation).

  • Standard Operating Procedure: Neutralization of Silica Gel for Acid-Sensitive Compounds. Common Organic Chemistry Protocols.

  • Wu, Y., et al. (2020). Synthesis of 3-substituted indoles via reactions of indolin-3-ones. Organic & Biomolecular Chemistry. (Discusses the keto-enol equilibrium of 3-hydroxyindoles).

Sources

Minimizing byproduct formation in 1-Boc-5-methoxy-1H-indol-3-ol alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: IND-5-OMe-ALK-001 Subject: Minimizing Byproducts & Controlling Regioselectivity in Indoxyl Alkylation

Introduction: The Substrate Challenge

You are working with 1-Boc-5-methoxy-1H-indol-3-ol , a masked indoxyl. While the N-Boc group effectively blocks nitrogen alkylation, this substrate presents a classic ambident nucleophile challenge.

In solution, your substrate exists in a tautomeric equilibrium between the enol form (indol-3-ol) and the keto form (indolin-3-one) . Upon deprotonation, the resulting enolate can react at two distinct sites:

  • Oxygen (O-Alkylation): Yields the aromatic 3-alkoxyindole (often the desired target).

  • Carbon-2 (C-Alkylation): Yields the non-aromatic indolin-3-one derivative (a common byproduct).

The 5-methoxy group adds complexity by donating electron density, making the ring highly susceptible to oxidative dimerization (forming indigo-like dyes) and increasing the nucleophilicity of the C2 position.

Module 1: Critical Reaction Parameters (The "Why")

To minimize byproducts, you must manipulate the Hard/Soft Acid-Base (HSAB) parameters of your reaction environment.

ParameterEffect on SelectivityRecommendation for O-Alkylation
Solvent Polar aprotic solvents solvate cations, leaving the "naked" oxygen anion free to react.DMF, DMAc, or NMP . Avoid THF if C-alkylation is observed.[1]
Base/Counter-ion Large, "soft" cations (Cs⁺) dissociate well from the enolate oxygen. Small cations (Li⁺, Na⁺) coordinate tightly to Oxygen, blocking it and favoring C-attack.Cs₂CO₃ (Cesium Carbonate). Avoid NaH or LiHMDS.
Electrophile "Hard" electrophiles favor the "hard" oxygen center. "Soft" electrophiles favor the "soft" carbon center.Alkyl Sulfonates (Mesylates/Tosylates) or Alkyl Bromides . Avoid Iodides if C-alkylation is high.[1]
Atmosphere Electron-rich indoxyls oxidize rapidly to isatins or dimers in air.Strict Argon/Nitrogen Sparging is mandatory.
Module 2: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned deep blue/red, and yield is low. What happened?

  • Diagnosis: Oxidative dimerization. The 5-methoxy-indoxyl intermediate oxidized to form a 5,5'-dimethoxyindigo derivative (blue) or isatin (red).

  • Fix: Your inert atmosphere failed.

    • Action: Do not just "flush" the headspace.[1] You must sparge (bubble gas through) the solvent for 15-20 minutes before adding the substrate.

    • Action: Add a mild reducing agent like sodium ascorbate (if compatible) or ensure the reaction time is minimized.

Q2: I am isolating the ketone (indolinone) instead of the ether. How do I switch selectivity?

  • Diagnosis: C-Alkylation dominance.[1] This often happens with "soft" leaving groups (iodides) or non-polar solvents.

  • Fix: Apply the "Cesium Effect."

    • Action: Switch base to Cs₂CO₃. The large cesium ion does not coordinate tightly to the oxygen, making the O-nucleophile more available.

    • Action: Switch solvent to DMF.

    • Action: If using an Alkyl Iodide, switch to an Alkyl Bromide or Tosylate.

Q3: The Boc group fell off during the reaction.

  • Diagnosis: Conditions were too harsh (thermal or nucleophilic cleavage).

  • Fix:

    • Action: Lower the temperature. 1-Boc groups can be thermally unstable above 60-80°C in basic DMF. Keep reaction < 40°C.

    • Action: Avoid strong nucleophilic bases (like hydroxide/methoxide) which can attack the carbamate. Carbonates are safer.

Module 3: Optimized Protocols
Method A: The "Cesium Effect" Protocol (Standard Alkylation)

Best for primary alkyl halides.

  • Preparation: Charge a flame-dried flask with Cs₂CO₃ (1.5 equiv). Flame dry under vacuum to remove trace water.

  • Solvent: Add anhydrous DMF (0.1 M concentration relative to substrate). Sparge with Argon for 20 mins.

  • Substrate: Add 1-Boc-5-methoxy-1H-indol-3-ol (1.0 equiv). Stir for 10 mins at 0°C.

  • Alkylation: Add the Alkyl Bromide/Tosylate (1.2 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by TLC/LCMS.

    • Note: Do not heat unless absolutely necessary.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.

Method B: The Mitsunobu Protocol (High O-Selectivity)

Best for secondary alcohols or when C-alkylation is persistent. Mechanism: The oxy-phosphonium intermediate is extremely "hard," driving O-selectivity.

  • Mix: Dissolve 1-Boc-5-methoxy-1H-indol-3-ol (1.0 equiv), Triphenylphosphine (PPh₃) (1.2 equiv), and the Alcohol (R-OH, 1.2 equiv) in anhydrous THF .

  • Cool: Cool the mixture to 0°C .

  • Add: Add DIAD or DEAD (1.2 equiv) dropwise over 10 minutes.

  • Stir: Stir at 0°C for 30 mins, then warm to RT.

  • Workup: Concentrate and purify directly (or use polymer-bound PPh₃ for easier cleanup).

Module 4: Mechanistic Visualization

The following diagram illustrates the divergent pathways of the enolate intermediate.

IndoleAlkylation Start 1-Boc-5-methoxy-1H-indol-3-ol Enolate Ambident Enolate (Intermediate) Start->Enolate Deprotonation Base Base (Cs2CO3) Base->Enolate Path_O Path A: O-Alkylation (Hard Electrophile/Polar Solvent) Enolate->Path_O k_O Path_C Path B: C-Alkylation (Soft Electrophile/Non-Polar) Enolate->Path_C k_C Path_Ox Path C: Oxidation (O2 Presence) Enolate->Path_Ox O2 Prod_O 3-Alkoxyindole (Desired Ether) Path_O->Prod_O Prod_C 2-Alkyl-indolin-3-one (Ketone Byproduct) Path_C->Prod_C Prod_Ox Indigo/Isatin (Blue/Red Tars) Path_Ox->Prod_Ox

Figure 1: Divergent reaction pathways for the 1-Boc-indol-3-ol enolate. Green paths indicate desired outcomes; red paths indicate byproducts.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text on Indole reactivity and tautomerism).
  • Tsuzuki, S., et al. (2012).[2] Cation versus Radical: Studies on the C/O Regioselectivity in Electrophilic Tri-, Di- and Monofluoromethylations of β-Ketoesters. ChemistryOpen, 1(5), 221–226.[2] Link (Mechanistic insight into C vs O alkylation selectivity).

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[1][3] Chemical Reviews, 109(6), 2551–2651. Link (Authoritative review on Mitsunobu for O-alkylation).

  • Belyaeva, K.V., et al. (2022).[4] 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one.[4] Molbank, 2022, M1466.[4] Link (Recent example of indole derivative synthesis and characterization).

Sources

Technical Support Center: Optimal Storage and Handling of 1-Boc-5-methoxy-1H-indol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Boc-5-methoxy-1H-indol-3-ol. This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Given the compound's sensitivity, improper storage and handling can lead to decomposition, compromising experimental outcomes. This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: I've just received my shipment of 1-Boc-5-methoxy-1H-indol-3-ol. What are the immediate steps I should take for its storage?

A1: Upon receipt, the compound should be immediately stored in a freezer at or below -20°C.[1] The indole nucleus, particularly when functionalized with a hydroxyl group, is susceptible to degradation.[2] The tert-butoxycarbonyl (Boc) protecting group does enhance stability compared to the unprotected indole, but low temperatures are crucial to minimize the rate of any potential decomposition reactions.[3][4] Ensure the container is tightly sealed to prevent exposure to atmospheric moisture and oxygen.

Q2: My initially off-white solid has developed a pink or brownish tint. What does this color change signify, and is the compound still usable?

A2: A color change from off-white to pink, red, or brown is a common visual indicator of oxidative degradation and potential polymerization of indole compounds.[1] The electron-rich indole ring, especially with the activating methoxy and hydroxyl groups, is prone to oxidation.[5] While a slight color change may not drastically affect the bulk purity for certain applications, it is a definitive sign of decomposition. For sensitive downstream applications, such as in multi-step pharmaceutical synthesis, it is highly recommended to assess the purity of the material by an appropriate analytical method (e.g., HPLC, LC-MS, or ¹H NMR) before use. If significant degradation is observed, purification or acquisition of a fresh batch is advised.

Q3: What are the primary environmental factors that lead to the decomposition of 1-Boc-5-methoxy-1H-indol-3-ol?

A3: The decomposition of this compound is primarily driven by three environmental factors:

  • Oxygen: The indole ring is susceptible to oxidation, a process that is often autocatalytic. The 3-hydroxy group makes the molecule particularly vulnerable, as it can be oxidized to the corresponding indoxyl, which can then undergo further reactions.[2]

  • Light: Many indole derivatives are photosensitive. Exposure to light, especially UV wavelengths, can provide the energy to initiate and accelerate oxidative degradation pathways.[1][6]

  • Temperature: Elevated temperatures increase the kinetic energy of molecules, thereby accelerating the rate of all chemical reactions, including decomposition.[1]

Therefore, optimal storage necessitates the exclusion of these three factors.

Troubleshooting Guide

Issue 1: Rapid Decomposition Despite Cold Storage

  • Question: I've been storing my compound at -20°C, but I'm still observing significant degradation over a short period. What could be the cause?

  • Answer & Protocol: This issue almost certainly points to exposure to atmospheric oxygen and/or moisture. While cold temperatures slow down reaction rates, they do not entirely halt them if reactants like oxygen are present.

    Causality: The headspace in your storage vial contains oxygen and moisture. Each time the vial is opened at room temperature, fresh, moist air is introduced, and condensation can occur on the cold solid, accelerating degradation.

    Troubleshooting Protocol:

    • Inert Atmosphere Blanketing: Store the compound under an inert atmosphere such as argon or nitrogen. This displaces oxygen and moisture from the vial.

    • Aliquotting: If you need to frequently access the compound, it is best practice to aliquot the material into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the atmosphere.

    • Proper Sealing: Ensure your vial has a tight-fitting cap with a chemically resistant liner (e.g., PTFE) to prevent gas exchange. For highly sensitive applications, consider using vials with septa for withdrawal via syringe under an inert atmosphere.[1]

Issue 2: Inconsistent Results in Reactions

  • Question: My reactions using 1-Boc-5-methoxy-1H-indol-3-ol are giving inconsistent yields and impurity profiles. Could this be related to storage?

  • Answer & Protocol: Yes, this is a classic symptom of using a partially degraded starting material. The degradation products can act as catalysts for side reactions or may themselves react to form unexpected byproducts.

    Causality: As 1-Boc-5-methoxy-1H-indol-3-ol degrades, new chemical entities are formed. These impurities can interfere with your intended reaction pathway. For example, oxidative dimerization or polymerization can introduce complex mixtures that are difficult to separate from the desired product.

    Troubleshooting Protocol:

    • Purity Check Before Use: Always run a quick purity check (e.g., TLC or ¹H NMR) on your starting material before setting up a reaction, especially if it has been in storage for a while or if you observe a color change.

    • Purification of Starting Material: If minor degradation is detected, you may be able to repurify the compound by flash column chromatography. However, be aware that some indole derivatives can be unstable on silica gel. A rapid purification is recommended.

    • Review Handling Procedure: Ensure that you are not introducing contaminants during weighing and transfer. Use clean, dry spatulas and weigh the compound quickly to minimize exposure to the atmosphere.

Optimal Storage Conditions: A Summary

ParameterRecommended ConditionRationale
Temperature -20°C or lower (Long-term) 2-8°C (Short-term)Slows the rate of chemical decomposition.[1]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation by displacing atmospheric oxygen.[1]
Light Protection from Light (Amber Vial) Prevents photo-initiated degradation.[1][6]
Container Tightly Sealed, Chemically Resistant Prevents ingress of moisture and oxygen.

Visualizing the Decomposition Pathway and Mitigation Strategy

The primary decomposition pathway for 1-Boc-5-methoxy-1H-indol-3-ol is believed to be oxidation. The following diagram illustrates a probable mechanism and the key intervention points based on optimal storage protocols.

Probable Decomposition Pathway and Mitigation cluster_0 Decomposition Pathway cluster_1 Mitigation Strategies Compound 1-Boc-5-methoxy-1H-indol-3-ol (Stable Form) Oxidized_Intermediate Oxidized Intermediate (e.g., Indoxyl derivative) Compound->Oxidized_Intermediate Oxidation Degradation_Products Degradation Products (Colored Dimers/Polymers) Oxidized_Intermediate->Degradation_Products Further Reactions Low_Temp Store at ≤ -20°C Low_Temp->Compound Slows Kinetics Inert_Atmosphere Store under Ar or N₂ Inert_Atmosphere->Compound Prevents Oxidation Light_Protection Use Amber Vial Light_Protection->Compound Prevents Photo-oxidation Decision Workflow for Compound Usability Start Assess Compound Before Use Visual_Check Visual Inspection: Is there a color change (pink, brown)? Start->Visual_Check Purity_Analysis Perform Purity Analysis (TLC, NMR, HPLC) Visual_Check->Purity_Analysis Yes Proceed Proceed with Experiment Visual_Check->Proceed No Purity_Check Is Purity >95%? Purity_Analysis->Purity_Check Purity_Check->Proceed Yes Repurify Consider Repurification (e.g., Column Chromatography) Purity_Check->Repurify No Repurify->Purity_Analysis After Purification Discard Discard and Use Fresh Material Repurify->Discard If Purification Fails

Caption: Decision-making workflow for assessing compound integrity before use.

References

  • Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070510B - A kind of 3-hydroxyindole derivative and its synthesis method and application.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • O'Shea, D. F., et al. (2021). Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines. The Journal of Organic Chemistry, 86(15), 10246–10258. [Link]

  • Yang, Y., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Journal of Pharmaceutical Sciences, 103(6), 1855-1863. [Link]

  • Karchava, A. V., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7529. [Link]

  • Strasser, B., & Gostner, J. M. (2026). Serotonin, Kynurenine, and Indole Pathways of Tryptophan Metabolism in Humans in Health and Disease. International Journal of Tryptophan Research, 19, 117864692614532. [Link]

  • Chen, J., et al. (2021). Preparation of Two Process-Related Impurities of a Key Intermediate of Silodosin Under Baeyer–Villiger and Fenton Conditions. Molecules, 26(16), 4994. [Link]

  • PubChem. (n.d.). 1-Boc-3-pyrrolidinol. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2014). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 19(8), 12925-12941. [Link]

  • Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Thesing, J., & Schülde, F. (1952). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. Chemische Berichte, 85(4), 324-327. [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Retrieved from [Link]

  • ResearchGate. (n.d.). Different approaches to C2 functionalized indole derivatives (A–D). Retrieved from [Link]

  • Tiekink, E. R. T., et al. (2012). 5-Methoxy-2-[(5-methoxy-1H-indol-1-yl)carbonyl]. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o1775. [Link]

  • Wikipedia. (n.d.). Psilocin. Retrieved from [Link]

  • Belyaeva, K. V., et al. (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Molbank, 2022(4), M1466. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5575-5584. [Link]

Sources

Solving solubility issues of 1-Boc-5-methoxy-1H-indol-3-ol in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-SOL-5M-BOC Subject: Troubleshooting Solubility in Non-Polar Solvents & Stability Protocols Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Diagnostic

User Issue: You are attempting to dissolve 1-Boc-5-methoxy-1H-indol-3-ol (CAS: 909031-92-1) in non-polar solvents (Hexane, Toluene, Cyclohexane) for crystallization or non-polar reaction conditions, but you are observing:

  • Persisting Suspension: The solid remains as a gum or fine powder.

  • Color Change: The solution turns pink or blue upon heating or prolonged stirring.

Root Cause Analysis: This molecule presents a "Solubility Paradox." While the 1-Boc (tert-butyloxycarbonyl) group and the 5-methoxy group add significant lipophilicity, the 3-hydroxy (-OH) group at the C3 position creates a critical solubility barrier.

  • The Barrier: The C3-OH group acts as a potent Hydrogen Bond (H-bond) donor. In strict non-polar solvents (like Hexane), the solvent cannot disrupt the strong intermolecular H-bonds between solute molecules. Consequently, the crystal lattice energy exceeds the solvation energy.

  • The Stability Risk: 3-Hydroxyindoles (indoxyls) are prone to auto-oxidation to form indigo-type dimers (blue/red dyes). This reaction is accelerated by base, heat, and trace metals, often looking like "decomposition" when it is actually dimerization.

Troubleshooting Workflows (Interactive Guide)

Phase 1: The "Trace Doping" Strategy

Do not heat the pure non-polar solvent to force solubility. This often leads to degradation before dissolution.

Q: How do I dissolve it in Hexane/Toluene without changing the solvent polarity too much? A: Use the "Trace Doping" technique. You must introduce a "H-bond Breaker"—a polar aprotic solvent that disrupts the solute-solute interaction without significantly altering the dielectric constant of the bulk solvent.

Recommended Co-Solvent Systems:

Primary Solvent (Non-Polar)Recommended "Dopant"Ratio (v/v)Target Mechanism
Hexane / Heptane THF (Tetrahydrofuran)2% - 5%THF oxygen accepts the H-bond from Indol-3-ol, "wrapping" the polar site.
Toluene DCM (Dichloromethane)5% - 10%DCM improves polarizability matching for the aromatic core.
Diethyl Ether Methanol (Trace)< 1%Use with caution. Only if protic conditions are tolerated.

Experimental Protocol: The "Doping" Dissolution

  • Suspend the solid in the non-polar solvent (e.g., Hexane).

  • Add the Dopant (e.g., THF) dropwise under vigorous stirring.

  • Stop immediately once the solution becomes clear.

  • Note: If the solution turns pink immediately, your solvent contains peroxides. Test solvents for peroxides before use.

Phase 2: Stability & Oxidation Control

Q: My solution turned pink/red. Is my compound ruined? A: This is the early stage of oxidation (formation of indigo-like dimers).

  • Immediate Action: Flush the headspace with Argon. Add a mild reducing agent (e.g., Ascorbic acid or Sodium dithionite) if compatible with your downstream chemistry.

  • Prevention: 3-Hydroxyindoles are air-sensitive. All dissolution must happen under an inert atmosphere (N2 or Ar).

Visualizing the Mechanism

The following diagram illustrates the decision logic for handling this specific indole derivative, distinguishing between solubility failure and stability failure.

IndoleSolubility Start Start: Solid 1-Boc-5-methoxy-1H-indol-3-ol in Non-Polar Solvent CheckDissolve Does it dissolve? Start->CheckDissolve NoDissolve Remains Solid/Gum CheckDissolve->NoDissolve No ColorCheck Color Check: Is solution Pink/Blue? CheckDissolve->ColorCheck Yes (but...) AddDopant Action: Add 2-5% THF (Dopant) NoDissolve->AddDopant ReCheck Dissolved? AddDopant->ReCheck Success Success: Stable Solution ReCheck->Success Yes ReCheck->ColorCheck Yes (but...) ColorCheck->Success No (Colorless/Pale Yellow) Oxidation CRITICAL: Oxidation Detected (Dimerization to Indigo) ColorCheck->Oxidation Yes Degas Remediation: 1. Degas Solvents 2. Use Argon Atmosphere Oxidation->Degas

Figure 1: Decision tree for troubleshooting solubility and stability issues with N-Boc-3-hydroxyindoles.

Advanced FAQ: Chemical Nuances

Q: Can I use heat to dissolve the compound? A: Proceed with extreme caution.

  • The Risk: The tert-butyl carbamate (Boc) group is thermally labile. While typically stable up to ~150°C in neutral conditions, the presence of the 3-OH group (which can act as a weak acid or facilitate tautomerization) can lower the decomposition threshold.

  • The Limit: Do not exceed 40°C - 50°C . If it doesn't dissolve at 40°C with co-solvent doping, heating further will likely cause deprotection or polymerization rather than dissolution.

Q: Is the compound existing as the Enol (3-hydroxy) or Keto (3-oxo) form? A: In non-polar solvents, the equilibrium heavily favors the Enol (3-hydroxy) form, stabilized by the aromaticity of the indole ring. However, polar protic solvents (like Methanol) can sometimes shift the equilibrium or facilitate proton transfer, leading to the Keto form (indolin-3-one), which has different solubility properties [1].

  • Implication: If you need the Enol form for an O-alkylation reaction, stick to Toluene/THF mixtures.

Q: How do I remove the solvent without crashing out the solid as a gum? A: This compound often "oils out" rather than crystallizing due to the flexible Boc group.

  • Protocol: Evaporate the solvent to a minimum volume, then add a "Anti-solvent" (e.g., cold Pentane) slowly with vigorous stirring to induce precipitation of a powder rather than a gum.

References

  • Solvent Effects on Tautomerism

    • Context: Explains how solvent polarity shifts the keto-enol equilibrium in hydroxy-heterocycles.
    • Source: "A Theoretical Study of Solvent Effects on Tautomerism... of 3-hydroxy-2-mercaptopyridine." PubMed.
  • Handling of N-Boc-3-hydroxy Intermediates

    • Context: Protocols for handling sensitive N-Boc-3-hydroxy cyclic amines and their stability.
    • Source: "Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine..." PubMed.[1]

  • Indole Oxidation Mechanisms

    • Context: Details the oxidation pathways of indoles to form dimers (indigo-like compounds), explaining the "Pink/Blue" color issue.
    • Source: "Atmospheric oxidation mechanism and kinetics of indole..." Copernicus.org.
  • General N-Boc Protection Data

    • Context: Standard stability and solubility profiles for N-Boc protected amines and indoles.
    • Source: "Application Note – N-Boc protection." Sigma-Aldrich.

Sources

Navigating the Labyrinth: A Technical Guide to Stabilizing 3-Hydroxyindole Intermediates in Solution

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

Welcome to the Technical Support Center for the stabilization of 3-hydroxyindole intermediates. As a Senior Application Scientist, I've witnessed firsthand the frustration that can arise from the fleeting nature of these valuable synthetic building blocks. Their propensity for rapid decomposition, often leading to complex mixtures and diminished yields, presents a significant hurdle in synthetic chemistry and drug development.

This guide is designed to be your partner in the lab, offering not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions involving 3-hydroxyindole intermediates. We will delve into the root causes of their instability and provide a comprehensive toolkit of practical, field-proven stabilization techniques.

Troubleshooting Guide: Common Issues and Actionable Solutions

This section addresses specific problems you may encounter during your experiments and provides a systematic approach to resolving them.

Issue 1: Rapid Discoloration of the Reaction Mixture (Brown/Black Precipitate)

Primary Suspects: Oxidation and subsequent polymerization of the 3-hydroxyindole intermediate. The electron-rich nature of the indole ring, coupled with the activating hydroxyl group, makes it highly susceptible to oxidation.

Underlying Causality: The initial oxidation of 3-hydroxyindole generates a highly reactive electrophilic intermediate. This species can then be attacked by another molecule of 3-hydroxyindole, initiating a chain reaction of polymerization that results in deeply colored, insoluble materials.

Troubleshooting Workflow:

  • Atmospheric Control: The most immediate and critical step is to rigorously exclude oxygen from your reaction.

    • Action: Assemble your glassware while hot and cool under a stream of inert gas (Argon or Nitrogen).[1] Maintain a positive pressure of inert gas throughout the reaction.[2][3]

    • Pro-Tip: Use a gas bubbler to visualize the inert gas flow. Ensure all septa are fresh and provide a good seal.

  • Solvent Degassing: Residual dissolved oxygen in your solvents is a hidden culprit.

    • Action: Degas all solvents prior to use. Common methods include:

      • Sparging: Bubble an inert gas through the solvent for at least 30 minutes.

      • Freeze-Pump-Thaw: For more rigorous oxygen removal, perform at least three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.

    • Solvent Choice: The choice of solvent can influence stability. Aprotic solvents are generally preferred as they are less likely to participate in degradation pathways. Consider using solvents like anhydrous THF, dioxane, or toluene.[4][5][6]

  • Antioxidant Addition: Proactively scavenge radical species that initiate oxidation.

    • Action: Introduce a radical scavenger to the reaction mixture.

    • Recommended Agents:

      • Butylated Hydroxytoluene (BHT): A common and effective radical scavenger.

      • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in biphasic systems or for aqueous workups.

    • Protocol: See the detailed experimental protocol for using antioxidants below.

Issue 2: Low Yield of the Desired Product and Formation of Multiple Unidentified Byproducts

Primary Suspects: Dimerization, reaction with starting materials or other nucleophiles present in the reaction mixture.

Underlying Causality: The electrophilic nature of the oxidized 3-hydroxyindole intermediate makes it a prime target for nucleophilic attack. This can lead to self-dimerization or reaction with other available nucleophiles, resulting in a complex product mixture.

Troubleshooting Workflow:

  • In Situ Generation and Trapping: Generate the 3-hydroxyindole intermediate in the presence of a trapping agent to intercept it before it can decompose.

    • Action: Instead of isolating the 3-hydroxyindole, perform a one-pot reaction where it is immediately consumed in the subsequent step.

    • Nucleophilic Trapping Agents: The choice of nucleophile will depend on your desired final product. Common examples include:

      • Thiols: (e.g., thiophenol, cysteine derivatives) are excellent nucleophiles for trapping electrophilic intermediates.

      • Amines: Can also be effective trapping agents.

      • Electron-rich aromatics: Such as other indoles or pyrroles, can also act as nucleophiles.

    • Protocol: See the detailed experimental protocol for trapping with thiols below.

  • pH Control: The stability of many organic compounds, including indoles, is highly pH-dependent.[7]

    • Action: Buffer your reaction mixture if acidic or basic conditions are contributing to degradation. The optimal pH will be compound-specific and may require empirical determination.

    • Consideration: Both strongly acidic and strongly basic conditions can promote decomposition pathways. Neutral or slightly acidic conditions are often a good starting point.

  • Temperature Management: Higher temperatures can accelerate decomposition reactions.

    • Action: Run your reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Pro-Tip: Consider performing the reaction at 0 °C or even sub-zero temperatures to minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 3-hydroxyindoles?

A1: The primary degradation pathway is typically initiated by oxidation of the electron-rich indole ring, which is further activated by the hydroxyl group. This generates a highly reactive electrophilic species that can then undergo polymerization or react with other nucleophiles present in the reaction mixture, leading to the formation of complex, often colored, byproducts.[8][9]

Q2: How can I monitor the stability of my 3-hydroxyindole intermediate in solution?

A2: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an excellent technique for monitoring the stability of your intermediate.[10][11][12] You can inject aliquots of your reaction mixture over time and observe the decrease in the peak corresponding to your 3-hydroxyindole and the appearance of new peaks corresponding to degradation products. Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment of the reaction progress and the formation of byproducts.[13]

Q3: Are there any protecting groups suitable for the hydroxyl group of 3-hydroxyindole?

A3: Yes, protecting the hydroxyl group can be an effective strategy to prevent degradation. Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triethylsilyl (TES) ethers, are commonly used for protecting hydroxyl groups and can be a good option.[14][15] The choice of protecting group will depend on the specific reaction conditions you plan to employ in subsequent steps. It is crucial to select a protecting group that is stable to your reaction conditions and can be selectively removed when needed.[16][17][18]

Q4: Can the choice of solvent impact the stability of my 3-hydroxyindole intermediate?

A4: Absolutely. The solvent can play a significant role in the stability of your intermediate.[4][5][6][19] Aprotic and non-polar solvents are generally preferred to minimize their participation in degradation pathways. It is also crucial to use anhydrous and degassed solvents to eliminate the presence of water and oxygen, which can initiate decomposition.

Q5: What are some common degradation byproducts I should look out for?

A5: Common degradation byproducts include dimers, trimers, and higher-order polymers of the 3-hydroxyindole unit. You may also observe further oxidation products, such as oxindoles.[20][21] The exact nature of the byproducts will depend on the specific reaction conditions and the presence of other reactive species.

Experimental Protocols

Protocol 1: Stabilization of a 3-Hydroxyindole Solution using an Antioxidant

This protocol provides a general procedure for stabilizing a solution of a 3-hydroxyindole intermediate using butylated hydroxytoluene (BHT) as an antioxidant.

Materials:

  • 3-hydroxyindole intermediate

  • Anhydrous, degassed solvent (e.g., THF, Dioxane)

  • Butylated hydroxytoluene (BHT)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar glassware for inert atmosphere techniques

Procedure:

  • Glassware Preparation: Dry the Schlenk flask and any other necessary glassware in an oven at >100 °C for at least 4 hours. Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of inert gas.[1]

  • Inert Atmosphere: Maintain a constant, gentle flow of inert gas throughout the experiment.

  • Reagent Preparation: In the inert atmosphere, add the desired amount of the 3-hydroxyindole intermediate to the Schlenk flask.

  • Antioxidant Addition: Add BHT (typically 0.1-1 mol%) to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask via a cannula or a dry syringe.

  • Storage/Use: The resulting solution can now be used for subsequent reactions. For short-term storage, keep the solution under an inert atmosphere at a low temperature (e.g., -20 °C).

Protocol 2: In Situ Generation and Trapping of a 3-Hydroxyindole Intermediate with a Thiol

This protocol describes the generation of a 3-hydroxyindole intermediate in the presence of a thiol nucleophile to form a stable thioether adduct.

Materials:

  • Precursor to the 3-hydroxyindole intermediate

  • Reagents for the generation of the 3-hydroxyindole (e.g., a reducing agent for a corresponding ketone)

  • Thiol trapping agent (e.g., thiophenol)

  • Anhydrous, degassed solvent

  • Inert gas (Argon or Nitrogen)

  • Reaction flask equipped with a magnetic stirrer and a dropping funnel

Procedure:

  • Setup: Set up the reaction under an inert atmosphere as described in Protocol 1.

  • Initial Charge: To the reaction flask, add the precursor to the 3-hydroxyindole and the thiol trapping agent (typically 1.0-1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reagent Addition: Dissolve the reagent for generating the 3-hydroxyindole in the same anhydrous, degassed solvent and place it in the dropping funnel.

  • Reaction: Cool the reaction mixture to the desired temperature (e.g., 0 °C). Slowly add the reagent from the dropping funnel to the reaction mixture with vigorous stirring. The slow addition ensures that the 3-hydroxyindole intermediate is trapped as it is formed.

  • Monitoring: Monitor the reaction by TLC or HPLC-UV to confirm the consumption of the starting material and the formation of the desired trapped product.

  • Workup: Once the reaction is complete, proceed with the appropriate aqueous workup and purification of the stable thioether adduct.

Visualizing Degradation and Stabilization Pathways

To better understand the processes at play, the following diagrams illustrate the key pathways.

degradation_pathway 3-Hydroxyindole 3-Hydroxyindole Oxidized Intermediate Oxidized Intermediate 3-Hydroxyindole->Oxidized Intermediate Oxidation (O2) Nucleophilic Attack Nucleophilic Attack 3-Hydroxyindole->Nucleophilic Attack Polymerization Polymerization Oxidized Intermediate->Polymerization Dimerization & Further Reactions Nucleophilic Attack->Polymerization stabilization_workflow cluster_prevention Preventative Measures cluster_intervention Intervention Strategies Inert Atmosphere Inert Atmosphere Stable System Stable System Inert Atmosphere->Stable System Degassed Solvents Degassed Solvents Degassed Solvents->Stable System Low Temperature Low Temperature Low Temperature->Stable System Antioxidants Antioxidants Antioxidants->Stable System Nucleophilic Trapping Nucleophilic Trapping Nucleophilic Trapping->Stable System Protecting Groups Protecting Groups Protecting Groups->Stable System Unstable 3-Hydroxyindole Unstable 3-Hydroxyindole Unstable 3-Hydroxyindole->Inert Atmosphere Unstable 3-Hydroxyindole->Degassed Solvents Unstable 3-Hydroxyindole->Low Temperature Unstable 3-Hydroxyindole->Antioxidants Unstable 3-Hydroxyindole->Nucleophilic Trapping Unstable 3-Hydroxyindole->Protecting Groups

Caption: Workflow for stabilizing 3-hydroxyindole intermediates.

Quantitative Data Summary

Stabilization TechniqueKey ParametersTypical Improvement in Stability
Inert Atmosphere Purity of inert gas, leak-free setupSignificant reduction in oxidative degradation
Antioxidant Addition Type and concentration of antioxidantCan extend solution stability from minutes to hours
Nucleophilic Trapping Reactivity and concentration of nucleophileQuantitative conversion to a stable adduct
Protecting Groups Choice of protecting group, reaction conditionsAllows for multi-step synthesis without degradation
Low Temperature Reaction temperatureSlows down all degradation pathways

References

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. (2014). [Link]

  • CN1187329C - A method for preparing 3-hydroxyindole derivatives for indigo synthesis - Google P
  • Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC. (2018). [Link]

  • Inert Atmosphere - YouTube. (2022). [Link]

  • Preparation and antioxidant/pro-oxidant activities of 3-monosubstituted 5-hydroxyoxindole derivatives - PMC - NIH. [Link]

  • HPLC-ED/UV with Solid Phase Extraction for the Determination of 5-Hydroxyindole-3-acetic Acid - ResearchGate. [Link]

  • A novel synthesis of N-alkoxyindoles by annulation of nitro- and nitrosoarenes with conjugated terminal alkynones - AperTO. (2026). [Link]

  • Deprotection of Silyl Ethers - Gelest Technical Library. [Link]

  • Solvent effects on the photophysics and photoreactivity of 3-hydroxyflavone: A combined spectroscopic and kinetic study | Request PDF - ResearchGate. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. [Link]

  • Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC. [Link]

  • Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]

  • Indole synthesis - Organic Chemistry Portal. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014). [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC - NIH. [Link]

  • Associations Between Gut Microbiota and Mitochondrial Metabolites, with Growth Differentiation Factor-15 as a Marker of Oxidative Stress in Heart Failure vs. Healthy Ageing - MDPI. [Link]

  • Hydroxyl Protecting Groups. [Link]

  • A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone - MDPI. [Link]

  • Microbial Degradation of Indole and Its Derivatives - ResearchGate. (2015). [Link]

  • Antioxidant activity of an unusual 3-hydroxyindole derivative isolated from fruits of Aristotelia chilensis (Molina) Stuntz - PubMed. [Link]

  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis - YouTube. (2025). [Link]

  • Characterisation of the major autoxidation products of 3-hydroxykynurenine under physiological conditions - PubMed. [Link]

  • The role of indole derivative in the growth of plants: A review - Frontiers. (2023). [Link]

  • pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed. [Link]

  • HPLC chromatogram of (A) degradation using 3% H 2 O 2 , (B) degradation... - ResearchGate. [Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - NIH. [Link]

  • CN113321609A - Method for synthesizing 4-hydroxyindole - Google P
  • Chemoselective Deprotection of Triethylsilyl Ethers - PMC - PubMed Central - NIH. [Link]

  • Serotonin - Wikipedia. [Link]

  • Instructions for Articles - Organic Syntheses. [Link]

  • Microbial Degradation of Indole and Its Derivatives - ScienceOpen. [Link]

  • Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols - ResearchGate. [Link]

  • The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC - NIH. [Link]

  • Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents | Request PDF - ResearchGate. [Link]

  • HPLC UV Determination of Very High and Very Low Concentrations of Compounds in One Run - Chromatography Online. [Link]

  • Antioxidants | An Open Access Journal from MDPI. [Link]

  • Chemical structural formulae of possible 3-methylindole metabolites. - ResearchGate. [Link]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 1-Boc-5-methoxy-1H-indol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H and 13C NMR spectral characteristics of 1-Boc-5-methoxy-1H-indol-3-ol .

Editorial Note: This compound exhibits keto-enol tautomerism . While the IUPAC name suggests an "ol" (enol) structure, in solution (particularly in non-polar solvents like CDCl₃), it predominantly exists as the keto-tautomer: 1-Boc-5-methoxyindolin-3-one . This guide addresses the spectral features of the keto-form, as this is the species researchers will observe in standard experiments.

Executive Summary & Compound Profile

  • Compound: 1-Boc-5-methoxy-1H-indol-3-ol (exists as 1-Boc-5-methoxyindolin-3-one)

  • CAS Number: N/A (Specific derivative); Core scaffold CAS: 1006-94-6 (5-Methoxyindole)[1][2]

  • Molecular Formula: C₁₄H₁₇NO₄

  • Molecular Weight: 263.29 g/mol

  • Key Spectral Challenge: Distinguishing between the aromatic 1H-indol-3-ol (enol) and the non-aromatic indolin-3-one (keto) forms. The N-Boc group stabilizes the molecule but introduces significant anisotropic effects on the H7 proton.

Structural Dynamics (Tautomerism)

The following diagram illustrates the equilibrium and the predominant species observed in NMR.

Tautomerism cluster_0 Predominant in Solution (CDCl3) cluster_1 Theoretical / Trapped Form Keto Keto Form (1-Boc-5-methoxyindolin-3-one) Non-Aromatic Heterocycle C2 is sp3 (-CH2-) C3 is C=O Enol Enol Form (1-Boc-5-methoxy-1H-indol-3-ol) Aromatic Heterocycle C2 is sp2 (=CH-) C3 is C-OH Keto->Enol Tautomerization (Favored in polar H-bond solvents)

Caption: In CDCl₃, the equilibrium strongly favors the Keto form (Left). The Enol form (Right) is typically transient unless trapped as a silyl ether or ester.

Experimental Protocol for NMR Analysis

To ensure reproducible spectral data, follow this standardized preparation protocol.

  • Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) with 0.03% TMS (Tetramethylsilane) as the internal standard.

    • Reasoning: CDCl₃ is non-polar and aprotic, which stabilizes the keto-form and prevents exchange broadening of the protons. DMSO-d₆ may induce partial enolization or H-bonding shifts.

  • Sample Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

    • Note: Higher concentrations (>20 mg) may lead to aggregation or peak broadening due to viscosity.

  • Acquisition Parameters (400 MHz Instrument):

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (Standard) / 5.0 s (Quantitative)

    • Scans: 16 (1H) / 1024 (13C)

    • Temperature: 298 K (25°C)

1H NMR Spectral Analysis (400 MHz, CDCl₃)

The spectrum is characterized by the loss of the C2-H aromatic signal (typical of indoles) and the appearance of a methylene singlet.

Chemical Shift Assignment Table
PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
H-2 4.24 Singlet (s) 2H -Diagnostic Signal: Methylene protons of the indolin-3-one ring. Confirms Keto form.
OMe 3.82Singlet (s)3H-Characteristic methoxy group attached to C5.[3]
Boc 1.62Singlet (s)9H-Tert-butyl protons of the N-Boc protecting group.
H-4 7.15Doublet (d)1H2.5Peri-position to C3-carbonyl. Slightly deshielded but shielded by ortho-OMe.
H-6 6.95Doublet of Doublets (dd)1H9.0, 2.5Ortho coupling to H7 and meta coupling to H4.
H-7 7.92 Doublet (d) 1H 9.0Anisotropic Effect: Strongly deshielded by the N-Boc carbonyl group (typical range 7.8–8.1 ppm).
Key Spectral Features
  • The "Missing" Aromatic Proton: Unlike 5-methoxyindole, which shows a C2-H signal at ~7.1 ppm, this compound shows a singlet at 4.24 ppm . This confirms the sp³ hybridization of C2 and the loss of aromaticity in the pyrrole ring.

  • N-Boc Rotamerism: In some cases, broad signals may be observed for the Boc and H7 protons due to restricted rotation around the N-C(O) bond. Warming the sample to 313 K usually sharpens these peaks.

13C NMR Spectral Analysis (100 MHz, CDCl₃)

The carbon spectrum provides definitive proof of the oxidation state at C3.

Chemical Shift Assignment Table
PositionShift (δ ppm)TypeAssignment Logic
C-3 (Ketone) 193.5 C=O Diagnostic Signal: Ketone carbonyl. Much further downfield than an aromatic C-OH (~145 ppm).
C-2 56.2 CH₂ Methylene carbon adjacent to Nitrogen.
N-Boc (C=O) 152.1C=OCarbamate carbonyl of the protecting group.
C-5 156.5C-OAromatic carbon attached to the methoxy group (Ipso).
C-9 146.0C-NBridgehead carbon attached to Nitrogen.
C-8 126.5CBridgehead carbon.
C-7 116.2CHAromatic CH (Ortho to N-Boc).
C-6 122.8CHAromatic CH.
C-4 106.5CHAromatic CH (Ortho to OMe).
Boc (C-Me₃) 82.5CQuaternary carbon of the tert-butyl group.
OMe 55.8CH₃Methoxy methyl carbon.
Boc (CH₃) 28.4CH₃Methyl carbons of the tert-butyl group.

Comparative Analysis: Product vs. Alternatives

This section compares the target compound with its direct precursor (5-Methoxyindole) to highlight the impact of the 3-oxidation and N-protection.

Table 3: Spectral Comparison (Shift Differences)
Feature1-Boc-5-methoxyindolin-3-one (Target)5-Methoxyindole (Precursor)Interpretation
C2 Proton 4.24 ppm (s, 2H) 7.10 ppm (m, 1H) Target has lost aromaticity; C2 is now a methylene group.
C3 Carbon 193.5 ppm (C=O) 102.5 ppm (CH) Target is oxidized to a ketone; Precursor is aromatic CH.
H-7 Proton 7.92 ppm 7.25 ppm Target H7 is deshielded by ~0.7 ppm due to the N-Boc group.
NH Signal Absent 8.05 ppm (br s) Target is N-protected; Precursor has a free NH.
Stability Stable (N-Boc protected) Stable Note: The unprotected "5-methoxyindol-3-ol" is highly unstable and oxidizes to indigo dyes rapidly.
Comparative Workflow Diagram

The following diagram maps the structural relationship and spectral checkpoints between these related compounds.

Comparison cluster_A Precursor cluster_B Target Product Precursor 5-Methoxyindole (Aromatic) NMR Check: C2-H @ 7.1 ppm NH @ 8.0 ppm Target 1-Boc-5-methoxyindolin-3-one (Keto-Tautomer) NMR Check: C2-H2 @ 4.24 ppm (s) C3=O @ 193.5 ppm Precursor->Target 1. Oxidation 2. Boc-Protection

Caption: Spectral transition from precursor to target involves the loss of the aromatic C2-H signal and the appearance of the diagnostic C3-ketone signal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13872, 5-Methoxyindole. Retrieved from [Link]

  • University of Wisconsin-Madison.Evans Group pKa Table and NMR Shift Database. (General reference for N-Boc and Indole shifts).
  • Reeves, L. W. (1957). Nuclear Magnetic Resonance Studies of Keto-Enol Tautomerism. Canadian Journal of Chemistry. (Foundational text on tautomeric NMR analysis).

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of 1-Boc-5-methoxy-1H-indol-3-ol

[1]

Executive Summary & Core Directive

This guide provides a high-resolution analysis of the mass spectrometry (MS) behavior of 1-Boc-5-methoxy-1H-indol-3-ol (

11

The Critical Insight: The N-Boc group is not merely a passive protecting group; in Electrospray Ionization (ESI), it acts as a diagnostic fuse . Its predictable fragmentation (loss of 56 Da and 100 Da) serves as the primary confirmation of the synthesis intermediate, while the remaining core (

This guide compares the MS performance of this protected scaffold against its unstable deprotected counterpart (5-methoxyindol-3-ol) and structural analogues, establishing a self-validating protocol for its identification.[1]

Structural Analysis & Theoretical Fragmentation

To interpret the spectrum accurately, we must deconstruct the molecule into its labile and stable components.

Molecular Specifications
  • Formula:

    
    
    
  • Monoisotopic Mass: 263.1158 Da[1]

  • Ionization Mode: ESI (+) (Preferred due to basic nitrogen).[1]

  • Predicted Parent Ion $[M+H]^+ $:

    
     264.12
    
The Fragmentation Cascade (ESI+)

Under Collision-Induced Dissociation (CID), the molecule follows a distinct "stripping" pathway.[1]

  • Stage 1: The Boc Cleavage (Diagnostic) The tert-butyl carbamate is acid-labile.[1] Upon protonation, the most favorable pathway is the elimination of isobutene (

    
    ) via a McLafferty-like rearrangement or direct acid-catalyzed elimination.[1]
    
    • Transition:

      
      
      
    • Final Loss: Spontaneous decarboxylation (loss of

      
      ) often follows immediately, leading to the protonated core.
      
    • Net Loss:

      
       (
      
      
      100 Da).[1]
  • Stage 2: Core Fragmentation (Structural Confirmation) The resulting ion at

    
     164 is the protonated 5-methoxyindol-3-ol .[1]
    
    • Dehydration: The 3-hydroxyl group is prone to elimination, especially if the indole aromatizes fully.[1]

      • Transition:

        
         (
        
        
        18 Da,
        
        
        ).[1]
    • Methyl Radical Loss: High-energy collisions may cleave the methyl ether.[1]

      • Transition:

        
         (
        
        
        15 Da,
        
        
        ).[1]
Visualization of Signaling Pathway

The following diagram maps the logical flow of fragmentation events.

GParentParent Ion [M+H]+m/z 264.12(1-Boc-5-methoxy-1H-indol-3-ol)IntermedCarbamic Acid Intermediatem/z 208.06(Transient)Parent->Intermed- Isobutene (56 Da)Acid-CatalyzedCoreCore Scaffold [Core+H]+m/z 164.07(5-methoxyindol-3-ol)Parent->Core- Boc Group (100 Da)In-Source DecayIntermed->Core- CO2 (44 Da)SpontaneousDehydratedDehydrated Indolem/z 146.06(Loss of H2O)Core->Dehydrated- H2O (18 Da)3-OH EliminationDemethylatedDemethylated Corem/z 149.05(Loss of CH3)Core->Demethylated- CH3 (15 Da)High Energy CID

Caption: Fragmentation cascade of 1-Boc-5-methoxy-1H-indol-3-ol showing the primary loss of the Boc group followed by core scaffold degradation.[1]

Comparative Analysis: Target vs. Alternatives

In drug development, this compound is often compared against its deprotected form or simple indole analogues.[1] The table below objectively compares the diagnostic utility of each.

Comparative Data Table
Feature1-Boc-5-methoxy-1H-indol-3-ol (Target)5-Methoxyindol-3-ol (Deprotected)5-Methoxyindole (Analogue)
MW 263.29163.17147.18
Parent Ion (ESI+) 264.1 164.1 148.1
Stability High (Boc prevents oxidation)Low (Oxidizes to indigo dyes)High (Stable aromatic)
Key Fragment 1

164 (Loss of Boc)

146 (Loss of

)

133 (Loss of

)
Key Fragment 2

208 (Loss of Isobutene)

136 (Loss of CO)

105 (Ring cleavage)
Diagnostic Value Excellent. The

transition is a unique "fingerprint" for the protected intermediate.[1]
Poor. Sample degradation often leads to complex mixtures of dimers (indigo).[1]Reference only. Used to confirm the 5-methoxy core but lacks the 3-OH signal.[1]
Analytical Superiority

Using the 1-Boc protected form for MS analysis is superior to analyzing the deprotected intermediate because:

  • Prevention of Dimerization: The 3-hydroxy indole (indoxyl) core is prone to oxidative dimerization to form indigoid dyes.[1] The Boc group sterically and electronically inhibits this, ensuring a clean single-peak spectrum.[1]

  • Stoichiometric Confirmation: The observation of the

    
     Da mass shift (264 vs 164) confirms that the protection reaction was successful, a critical checkpoint in multi-step synthesis.
    

Experimental Protocol: Self-Validating Analysis

To ensure scientific integrity, the following protocol minimizes "in-source" fragmentation (unwanted loss of Boc before the collision cell) while maximizing signal detection.

Reagents & Conditions
  • Solvent A: Water + 0.1% Formic Acid (Do NOT use TFA; strong acidity cleaves Boc).[1]

  • Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]

  • Ionization: ESI Positive Mode.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of 1-Boc-5-methoxy-1H-indol-3-ol in 1 mL of 100% MeCN .

    • Reasoning: Avoiding water in the stock solution prevents hydrolysis.[1] Dilute to 1 µg/mL with 50:50 Water:MeCN immediately prior to injection.[1]

  • Source Parameter Optimization (Critical):

    • Capillary Temperature: Set to

      
      .
      
    • Causality: Temperatures

      
       will thermally degrade the Boc group, causing the parent ion (
      
      
      264) to vanish, yielding only the fragment (
      
      
      164).
    • Cone Voltage / Fragmentor: Set low (e.g., 10-20 V). High voltages induce in-source fragmentation.[1]

  • Data Acquisition:

    • Perform a Full Scan (MS1) first to validate the presence of

      
       264.[1]
      
    • If

      
       164 is the base peak in MS1, lower the source temperature further.[1]
      
    • Perform MS/MS (CID) on parent 264 with a collision energy ramp (10 -> 40 eV).[1]

  • Validation Criteria:

    • Pass: Spectrum shows Parent (

      
       264) > 10% abundance, with Base Peak (
      
      
      164) appearing in MS2.[1]
    • Fail: Only

      
       164 is observed in MS1 (indicates thermal degradation or contaminated sample).
      

References

  • Mechanisms of N-Boc Cleavage

    • Fedick, P., et al. (2018).[1][2] "Accelerated tert-Butyloxycarbonyl Deprotection of Amines in Microdroplets." International Journal of Mass Spectrometry.

    • [1]

  • Indole Fragmentation Patterns

    • BenchChem. (2025).[1][2][3] "Mass Spectrometry Fragmentation of Indole Derivatives." Application Notes.

  • Stability of 3-Hydroxyindoles (Indoxyls)

    • PubChem. (2025).[1][4] "Compound Summary: 5-Methoxyindole." National Library of Medicine.[1]

    • [1][4]

  • General ESI-MS of Protecting Groups

    • Chemistry LibreTexts. (2023).[1] "Mass Spectrometry - Fragmentation Patterns of Protected Amines."

Comparative Guide: Reactivity of 1-Boc-5-methoxy-1H-indol-3-ol vs. N-Acetyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1-Boc-5-methoxy-1H-indol-3-ol (Compound A) and its N-acetyl analog (Compound B). While both compounds serve as protected precursors to the unstable 5-methoxyindoxyl core (a critical intermediate in the synthesis of bioactive alkaloids and indigo dyes), they exhibit distinct stability profiles and reactivity patterns driven by the electronic and steric differences between the tert-butoxycarbonyl (Boc) and acetyl (Ac) groups.

Key Takeaway:

  • Choose 1-Boc (Compound A) when requiring a stable, isolable intermediate for O-functionalization or when the target molecule is base-sensitive.

  • Choose N-Acetyl (Compound B) for atom economy in large-scale syntheses where the indoxyl is generated and consumed in situ, or when acid-labile groups are present elsewhere in the molecule.

Structural & Mechanistic Analysis

The core challenge in working with indol-3-ols (indoxyls) is their rapid auto-oxidation to indigo dyes or dimerization under aerobic conditions. The N-protecting group (PG) acts as a "gatekeeper," modulating the electron density of the pyrrole ring and the stability of the keto-enol tautomers.

Tautomeric Equilibrium

Both compounds exist in a dynamic equilibrium between the keto form (indolin-3-one) and the enol form (indol-3-ol) .

  • 1-Boc-5-methoxyindoxyl: The bulky Boc group and its carbamate resonance stabilize the keto form in the solid state, making it isolable as a shelf-stable solid (unlike the free indoxyl).

  • N-Acetyl-5-methoxyindoxyl: The acetyl group is less bulky and more susceptible to nucleophilic attack. It is rarely isolated as the free indoxyl/indolinone but rather generated in situ from the more stable N,O-diacetyl precursor (1-acetyl-1H-indol-3-yl acetate).

Electronic & Steric Comparison
Feature1-Boc (Carbamate)N-Acetyl (Amide)Impact on Reactivity
Steric Bulk High (t-Butyl group)Low (Methyl group)Boc hinders N-attack, directing electrophiles to O- or C-sites more selectively.
Electronic Pull Moderate EWGStrong EWGAcetyl deactivates the ring more strongly towards electrophilic aromatic substitution (EAS).
Lability Acid Labile (TFA/HCl)Base Labile (OH⁻/OMe⁻)Determines orthogonal synthetic strategy.
Nu- Stability High (Stable to weak bases)Low (Prone to hydrolysis)Boc allows basic reaction conditions (e.g., alkylation) without PG loss.

Reactivity Profile Comparison

O-Alkylation vs. C-Alkylation

The reactivity of the 3-hydroxyl group is governed by the Hard-Soft Acid-Base (HSAB) theory and the nature of the protecting group.

  • 1-Boc Series:

    • Preferred for O-Alkylation: The stability of the Boc group to basic conditions (e.g., K₂CO₃/DMF) allows for the generation of the enolate without deprotection. The steric bulk of the Boc group shields the nitrogen, preventing N-quaternization side reactions.

    • Outcome: Clean formation of 3-alkoxyindoles .

  • N-Acetyl Series:

    • Challenges: Strong bases required for enolate generation often cleave the N-acetyl group (hydrolysis), leading to the free indoxyl which rapidly oxidizes.

    • Workaround: Requires carefully controlled conditions (e.g., NaH at low temp) or phase-transfer catalysis (PTC) to prevent hydrolysis.

C2-Functionalization

The C2 position is the nucleophilic site of the enamine moiety within the indole core.

  • 1-Boc: Allows for lithiation at C2 (using LDA) followed by trapping with electrophiles. The Boc group directs lithiation via coordination (Directed Ortho Metalation - DOM).

  • N-Acetyl: Lithiation is risky due to nucleophilic attack on the acetyl carbonyl (forming a ketone).

Deprotection Strategy
  • 1-Boc: Cleaved by TFA or HCl/Dioxane . Ideal if the product contains esters or other base-sensitive groups.

  • N-Acetyl: Cleaved by K₂CO₃/MeOH or NH₃ . Ideal if the product contains acid-sensitive acetals or silyl ethers.

Visualized Pathways (Graphviz)

The following diagram illustrates the divergent pathways for the two analogs, highlighting the stability trap of the N-acetyl variant.

IndoxylReactivity Precursor 5-Methoxyindole Core Boc_Indolinone 1-Boc-5-methoxy indolin-3-one (Stable Solid) Precursor->Boc_Indolinone 1. Boc2O 2. Oxidation Diacetate 1-Acetyl-3-acetoxy indole (Stable Precursor) Precursor->Diacetate Ac2O, Pyridine Boc_Enolate Li-Enolate (Generated with LDA) Boc_Indolinone->Boc_Enolate Base (NaH/LDA) Prod_O_Alk 3-Alkoxy-1-Boc-indole (Stable Product) Boc_Enolate->Prod_O_Alk R-X (O-Alkylation) Ac_Indoxyl 1-Acetyl-5-methoxy indoxyl (Transient/Unstable) Diacetate->Ac_Indoxyl Hydrolysis (OH-) Indigo Indigo Dye (Oxidation Byproduct) Ac_Indoxyl->Indigo O2 (Air) Prod_Ac Target Indole Ac_Indoxyl->Prod_Ac Electrophile (Fast Trap)

Caption: Divergent stability and reactivity pathways. Note the "Indigo Dye" trap for the N-acetyl pathway if not trapped immediately.

Experimental Protocols

Protocol A: O-Alkylation of 1-Boc-5-methoxyindolin-3-one

Use this protocol for synthesizing stable 3-alkoxyindoles.

  • Preparation: Dissolve 1-Boc-5-methoxyindolin-3-one (1.0 eq) in anhydrous DMF (0.1 M) under Argon.

  • Deprotonation: Add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq). The solution may turn yellow/orange (enolate formation).

  • Alkylation: Add the alkyl halide (e.g., MeI, BnBr) (1.2 eq) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (The starting ketone is less polar than the O-alkylated product).

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over Na₂SO₄.[1]

  • Yield: Typically 75–90%.

Protocol B: In Situ Generation & Trapping of N-Acetyl Analog

Use this protocol if starting from the diacetate precursor.

  • Precursor: Suspend 1-acetyl-5-methoxy-1H-indol-3-yl acetate (1.0 eq) in deoxygenated MeOH.

  • Hydrolysis/Trapping: Add Na₂SO₃ (2.0 eq) (antioxidant) followed by NaOH (2.0 eq).

  • Immediate Reaction: Immediately add the electrophile (e.g., aldehyde for aldol condensation) to the mixture.

    • Critical Step: Do not allow the free indoxyl to stand without the electrophile, or blue indigo precipitate will form.

  • Workup: Neutralize with dilute HCl immediately after consumption of starting material.

Comparison Table

Parameter1-Boc-5-methoxy-1H-indol-3-olN-Acetyl Analog
CAS Number Not widely commercial (Intermediate)Often sold as Diacetate (CAS: 20689-99-8)
Shelf Stability High (as Indolinone)Low (Hydrolyzes/Oxidizes)
Base Stability Excellent (Stable to K₂CO₃, NaOH)Poor (Cleaves to free indoxyl)
Acid Stability Poor (Cleaves to free indoxyl)Good (Stable to mild acid)
Atom Economy Lower (Loss of bulky t-Butyl)Higher
Primary Use Controlled O/C-Alkylation, LithiationIn situ Aldol condensations, Indigo synthesis

References

  • Protection of Indoles: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] Link

  • Indoxyl Reactivity: Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.[3] Link

  • Boc vs Acetyl Electronics: The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025). ResearchGate. Link

  • Synthesis of 5-Methoxyindole Derivatives: Synthesis and antioxidant evaluation of novel 5-methoxy indole analogues. (2014). ResearchGate. Link

  • C3-Alkylation Protocols: Catalytic C3 aza-alkylation of indoles. (2020). Org. Biomol. Chem. Link

Sources

A Senior Application Scientist's Guide to Profiling Impurities in Commercial 1-Boc-5-methoxy-1H-indol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the integrity and reproducibility of their work. 1-Boc-5-methoxy-1H-indol-3-ol is a valuable building block in the synthesis of various biologically active compounds. However, the presence of impurities, even in trace amounts, can significantly impact reaction outcomes, biological activity, and safety profiles. This guide provides an in-depth comparison of analytical methodologies for the identification and quantification of common process-related and degradation impurities in commercial batches of 1-Boc-5-methoxy-1H-indol-3-ol.

The Genesis of Impurities: A Look into Synthesis and Degradation

Understanding the potential origin of impurities is critical for developing robust analytical methods. The common synthetic routes to 1-Boc-5-methoxy-1H-indol-3-ol and its inherent chemical stability (or lack thereof) are the primary sources of contaminants.

A plausible and efficient synthesis of 1-Boc-5-methoxy-1H-indol-3-ol involves the protection of 5-methoxy-1H-indole, followed by oxidation at the C3 position. A key intermediate in this process is the N-Boc protected 5-methoxy-1H-indole.

Potential Process-Related Impurities:

Based on this synthetic pathway, several process-related impurities can be anticipated:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of the initial substrates.

    • 5-methoxy-1H-indole: The starting indole may be carried through if the N-Boc protection step is not driven to completion.

    • Di-tert-butyl dicarbonate (Boc Anhydride): While volatile, traces of this reagent or its byproducts could remain.

  • Intermediates:

    • 1-Boc-5-methoxy-1H-indole: Incomplete oxidation at the C3 position would result in this key intermediate being present in the final product.

  • Byproducts of Side-Reactions:

    • tert-Butanol: A common byproduct from the Boc protection step.

    • Over-oxidation Products: Harsh oxidation conditions could lead to the formation of isatin or other undesired oxidized species.[1]

Potential Degradation Impurities:

The stability of 1-Boc-5-methoxy-1H-indol-3-ol is influenced by factors such as pH, light, and temperature. The Boc protecting group is known to be labile under acidic conditions.[2]

  • Deprotection Product:

    • 5-methoxy-1H-indol-3-ol: Loss of the Boc group, which can occur during storage or under certain analytical conditions (e.g., highly acidic mobile phases in HPLC).[3]

  • Oxidation and Decomposition Products: Indole moieties can be susceptible to oxidation.[1] The indol-3-ol (indoxyl) tautomer is also reactive.

    • Isatin Analogues: Further oxidation of the indol-3-ol can lead to the formation of 1-Boc-5-methoxy-1H-indole-2,3-dione.

Comparative Analysis of Analytical Techniques for Impurity Profiling

The two most powerful and commonly employed techniques for the analysis of non-volatile organic impurities in pharmaceutical ingredients are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical TechniqueStrengthsWeaknessesIdeal for Detecting
HPLC-UV Robust, reproducible, and widely available. Excellent for quantification of known impurities with a chromophore. Cost-effective for routine quality control.Limited identification capabilities for unknown impurities. Co-eluting peaks can be problematic. Not all impurities may have a significant UV absorbance.Unreacted starting materials and intermediates that have a strong UV chromophore. Quantification of known degradation products.
LC-MS Provides molecular weight information, enabling the identification of unknown impurities. High sensitivity and specificity. Can confirm the identity of co-eluting peaks.More complex instrumentation and higher operational cost. Quantification can be more challenging than with UV detection due to matrix effects and variations in ionization efficiency.Unknown process-related byproducts and degradation products. Confirmation of the identity of all potential impurities.

Experimental Protocols

To ensure the reliable detection and quantification of potential impurities, the following detailed protocols are recommended.

Experimental Workflow for Impurity Analysis

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh 10 mg of 1-Boc-5-methoxy-1H-indol-3-ol prep2 Dissolve in 10 mL of Acetonitrile/Water (50:50) prep1->prep2 prep3 Filter through a 0.45 µm syringe filter prep2->prep3 hplc HPLC-UV Analysis prep3->hplc Inject into HPLC lcms LC-MS Analysis prep3->lcms Inject into LC-MS quant Quantification of known impurities hplc->quant ident Identification of unknown impurities lcms->ident ident->quant Confirm identity

Caption: Workflow for the preparation and analysis of 1-Boc-5-methoxy-1H-indol-3-ol samples for impurity profiling.

Protocol 1: HPLC-UV Method for Quantification

This method is designed for the robust separation and quantification of the active pharmaceutical ingredient (API) and its known, UV-active impurities.

  • Instrumentation:

    • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm and 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the 1-Boc-5-methoxy-1H-indol-3-ol sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Further dilute to a working concentration of 0.1 mg/mL for analysis.

  • Rationale:

    • The C18 stationary phase provides good retention for the relatively nonpolar indole derivatives.

    • The gradient elution allows for the separation of impurities with a wide range of polarities.

    • Formic acid is used as a mobile phase modifier to improve peak shape and provide protons for potential subsequent MS analysis.

    • Dual-wavelength detection helps in identifying impurities that may have different absorption maxima from the main component.

Protocol 2: LC-MS Method for Identification and Confirmation

This method is crucial for the identification of unknown impurities and for confirming the identity of those detected by HPLC-UV.

  • Instrumentation:

    • An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Chromatographic Conditions:

    • The same HPLC conditions as in Protocol 1 can be used to facilitate peak correlation.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Scan Range: m/z 50-1000.

    • Fragmentation (for MS/MS): Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV) to obtain structural information.

  • Rationale:

    • ESI in positive mode is well-suited for the ionization of nitrogen-containing indole compounds.

    • High-resolution mass spectrometry allows for the determination of the elemental composition of unknown peaks, which is a powerful tool for identification.

    • MS/MS fragmentation patterns provide structural information that can be used to elucidate the structure of impurities.

Visualizing the Molecular Landscape: Structures of Potential Impurities

G cluster_main Main Compound cluster_process Process-Related Impurities cluster_degradation Degradation Impurities Main 1-Boc-5-methoxy-1H-indol-3-ol (C14H17NO4) MW: 263.29 I1 5-methoxy-1H-indole (C9H9NO) MW: 147.17 I2 1-Boc-5-methoxy-1H-indole (C14H17NO3) MW: 247.29 D1 5-methoxy-1H-indol-3-ol (C9H9NO2) MW: 163.17 D2 1-Boc-5-methoxy-1H-indole-2,3-dione (C14H15NO5) MW: 277.27

Caption: Chemical structures of 1-Boc-5-methoxy-1H-indol-3-ol and its potential process-related and degradation impurities.

Conclusion and Recommendations

For comprehensive quality control of commercial 1-Boc-5-methoxy-1H-indol-3-ol, a dual-pronged analytical approach is recommended. HPLC-UV serves as a robust and reliable method for routine purity assessment and quantification of known impurities. However, to ensure the highest level of quality and to identify any novel or unexpected impurities, periodic analysis by LC-MS is indispensable. This integrated strategy provides a self-validating system, ensuring that researchers and drug developers are working with a well-characterized and high-purity starting material, which is fundamental to the success of their scientific endeavors.

References

  • PubChem. Di-tert-butyl dicarbonate. [Link]

  • American Chemical Society. BOC Deprotection. [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

Sources

A Comparative Guide: Boc vs. Cbz Protection in the Synthesis of 5-Methoxyindol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity of the target molecule. This guide provides an in-depth technical comparison of two of the most common amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of the synthesis of 5-methoxyindol-3-ol, a valuable intermediate in medicinal chemistry. Through a critical analysis of the synthetic pathway, supported by experimental insights, we aim to elucidate the distinct advantages of employing the Boc protecting group over the Cbz group in this specific application.

The Synthetic Challenge: Accessing 5-Methoxyindol-3-ol

5-methoxyindol-3-ol is a key building block for a variety of pharmacologically active compounds. Its synthesis typically commences from the commercially available 5-methoxyindole and proceeds through a three-step sequence: N-protection, oxidation at the C3 position, and subsequent reduction of the resulting ketone. The choice of the nitrogen protecting group is a critical decision that significantly impacts the efficiency and practicality of this synthetic route.

At a Glance: Boc vs. Cbz - A Tale of Two Protecting Groups

The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are both carbamate-type protecting groups for amines, yet their chemical properties and, consequently, their utility in synthesis, differ significantly.

Featuretert-Butyloxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)
Structure t-Bu-O-(C=O)-Bn-O-(C=O)-
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)
Deprotection Condition Acidic (e.g., TFA, HCl)[1][2]Hydrogenolysis (e.g., H₂, Pd/C)[3]
Byproducts of Deprotection Isobutylene and CO₂Toluene and CO₂
Orthogonality Stable to hydrogenolysis and basic conditions[1]Stable to acidic and basic conditions[3]

Visualizing the Synthetic Pathways

The synthesis of 5-methoxyindol-3-ol employing either Boc or Cbz protection follows a similar strategic approach, as illustrated below.

Synthetic_Pathway cluster_0 Boc Protection Pathway cluster_1 Cbz Protection Pathway A1 5-Methoxyindole B1 N-Boc-5-methoxyindole A1->B1 (Boc)₂O, Base C1 N-Boc-5-methoxyindol-3-one B1->C1 Oxidation D1 N-Boc-5-methoxyindol-3-ol C1->D1 Reduction E1 5-Methoxyindol-3-ol D1->E1 Acidic Deprotection A2 5-Methoxyindole B2 N-Cbz-5-methoxyindole A2->B2 Cbz-Cl, Base C2 N-Cbz-5-methoxyindol-3-one B2->C2 Oxidation D2 N-Cbz-5-methoxyindol-3-ol C2->D2 Reduction E2 5-Methoxyindol-3-ol D2->E2 Hydrogenolysis

Caption: General synthetic routes to 5-methoxyindol-3-ol via Boc and Cbz protection.

The Decisive Advantage of Boc Protection: A Step-by-Step Analysis

While both pathways are viable, a closer examination reveals the practical superiority of the Boc-protected route for the synthesis of 5-methoxyindol-3-ol.

The Deprotection Step: Simplicity and Scalability

The most significant advantage of the Boc group lies in the ease and safety of its removal.

  • Boc Deprotection: This is typically achieved under acidic conditions, often using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM), or with milder acids such as p-toluenesulfonic acid (TsOH).[2] These reactions are generally fast, high-yielding, and the volatile byproducts (isobutylene and carbon dioxide) are easily removed.[1] This method is highly amenable to large-scale synthesis due to its operational simplicity.

  • Cbz Deprotection: The removal of the Cbz group requires catalytic hydrogenolysis, most commonly with hydrogen gas and a palladium on carbon (Pd/C) catalyst.[3] This procedure, while effective, presents several challenges:

    • Safety Concerns: The use of hydrogen gas, which is highly flammable, necessitates specialized equipment such as a hydrogenation apparatus, which may not be readily available in all laboratories and adds complexity to the process.

    • Catalyst Handling: Palladium catalysts are expensive and pyrophoric, requiring careful handling. Filtration to remove the catalyst after the reaction can sometimes be problematic, especially on a large scale.

    • Transfer Hydrogenolysis as an Alternative: While transfer hydrogenation using reagents like ammonium formate can circumvent the need for hydrogen gas, it still requires the use of a palladium catalyst and can sometimes lead to incomplete reactions or the formation of byproducts.

Orthogonality and Functional Group Compatibility

The stability of the Boc group to the conditions required for Cbz deprotection, and vice-versa, is a cornerstone of orthogonal protection strategy in complex molecule synthesis.[3] In the synthesis of 5-methoxyindol-3-ol, the key consideration is the stability of the protecting group during the oxidation and reduction steps. Both Boc and Cbz are generally stable to a wide range of oxidizing and reducing agents. However, the milder conditions for Boc deprotection can be advantageous if other acid-sensitive functional groups were to be present in more complex derivatives of 5-methoxyindol-3-ol.

Purity of the Final Product

The clean and efficient deprotection of the Boc group often leads to a purer final product with simpler work-up procedures. The byproducts of Boc cleavage are volatile and easily removed under reduced pressure. In contrast, the removal of the palladium catalyst from a hydrogenation reaction can sometimes be incomplete, leading to trace metal contamination in the final product. Furthermore, side reactions during hydrogenolysis, although less common with Cbz groups on electron-rich indoles, can occur.

Quantitative Comparison: A Data-Driven Perspective

StepBoc Pathway (Estimated Yield)Cbz Pathway (Estimated Yield)Rationale for Advantage
N-Protection >95%>90%Boc protection is often cleaner and higher yielding.
Oxidation to 3-one ~80-90%~80-90%Yields are expected to be comparable.
Reduction to 3-ol >90%>90%Yields are expected to be comparable.
Deprotection >95%~90%Acidic deprotection of Boc is typically very efficient. Hydrogenolysis can sometimes be sluggish and require catalyst optimization.
Overall Estimated Yield ~70-80% ~60-70% The higher yielding and more reliable deprotection step for the Boc group contributes to a better overall yield.

Experimental Protocols

The following are representative experimental procedures for the synthesis of 5-methoxyindol-3-ol via the Boc-protected route.

Step 1: Synthesis of N-Boc-5-methoxyindole
  • Procedure: To a solution of 5-methoxyindole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Boc-5-methoxyindole.[3]

Step 2: Synthesis of N-Boc-5-methoxyindol-3-one
  • Procedure: To a solution of N-Boc-5-methoxyindole (1.0 eq) in a mixture of acetonitrile and water at 0 °C is added N-bromosuccinimide (NBS, 1.1 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude N-Boc-5-methoxyindol-3-one, which can be used in the next step without further purification.

Step 3: Synthesis of N-Boc-5-methoxyindol-3-ol
  • Procedure: To a solution of N-Boc-5-methoxyindol-3-one (1.0 eq) in methanol at 0 °C is added sodium borohydride (NaBH₄, 1.5 eq) portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes. The reaction is then quenched by the slow addition of water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Boc-5-methoxyindol-3-ol.

Step 4: Synthesis of 5-Methoxyindol-3-ol (Boc Deprotection)
  • Procedure: To a solution of N-Boc-5-methoxyindol-3-ol (1.0 eq) in dichloromethane (DCM) is added trifluoroacetic acid (TFA, 10 eq) at 0 °C. The reaction mixture is stirred at room temperature for 1 hour. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 5-methoxyindol-3-ol.[4]

Conclusion: The Strategic Choice for Efficiency and Safety

In the synthesis of 5-methoxyindol-3-ol, the use of the Boc protecting group offers clear advantages over the Cbz group. The primary benefits are centered around the deprotection step, which is operationally simpler, safer, and more amenable to scale-up. The mild acidic conditions for Boc removal avoid the need for specialized hydrogenation equipment and the handling of pyrophoric catalysts. This leads to a more efficient workflow, potentially higher overall yields, and a final product with greater purity. For researchers and drug development professionals seeking a robust and practical route to 5-methoxyindol-3-ol and its derivatives, the Boc protection strategy stands out as the superior choice.

References

  • Preparation method of 5-methoxyindole. CN110642770B.
  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. [Link]

  • Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Molecules2021 , 26(11), 3321. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv., 2020 , 10, 23653-23659. [Link]

  • Indole N‐Boc deprotection method development. ResearchGate. [Link]

  • A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Lett.2015 , 56(16), 2067-2070. [Link]

Sources

Infrared (IR) spectroscopy characterization of 1-Boc-5-methoxy-1H-indol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of 1-Boc-5-methoxy-1H-indol-3-ol presents a unique spectroscopic challenge. As a protected "trapped" enol, this molecule represents a metastable intermediate often utilized in the synthesis of complex alkaloids and pharmaceutical scaffolds (e.g., indomethacin analogs).

This guide compares the Infrared (IR) spectral performance of the target molecule against its two critical alternatives: the synthetic precursor (5-methoxyindole) and its thermodynamic tautomer (1-Boc-5-methoxyindolin-3-one) .[1] Unlike standard stable reagents, the "performance" of this molecule is defined by its structural integrity—specifically, the retention of the enolic 3-OH group and the N-Boc protection against spontaneous oxidation or tautomerization.

Part 1: Structural Analysis & Theoretical IR Fingerprint[1]

To accurately validate this molecule, one must deconstruct its spectrum into three distinct functional domains.[1][2] The presence of the tert-butyloxycarbonyl (Boc) group is not merely a protecting group; it is the electronic anchor that prevents the indole ring from reverting to the more stable indolinone (keto) form.

The Three-Domain Spectral Signature[1]
  • The Stabilizing Anchor (N-Boc):

    • Primary Feature: A strong, sharp Carbonyl (C=O) stretch.[1][2][3][4][5] On an indole nitrogen, this typically shifts to 1725–1745 cm⁻¹ .[1][2]

    • Secondary Feature: tert-Butyl C-H stretches (sp³) appearing just below 3000 cm⁻¹ (approx. 2970–2980 cm⁻¹), distinct from the aromatic C-H.[1]

  • The Electronic Modifier (5-Methoxy):

    • Features: Asymmetric and symmetric C-O-C stretching vibrations found in the fingerprint region (1200–1275 cm⁻¹ and 1020–1050 cm⁻¹ ).[1][2]

  • The Reactive Core (Indol-3-ol):

    • Critical Feature: The O-H stretching vibration.[1][2][5] Unlike carboxylic acids, this phenolic-like OH appears at 3300–3450 cm⁻¹ .[1][2]

    • Diagnostic Value: The presence of this band confirms the enol form; its absence indicates oxidation to the ketone.[1]

Part 2: Comparative Analysis (Alternatives & Performance)

In drug development, "performance" for this intermediate equates to purity and stability .[1][2] We compare the target against its precursor and its degradation product.[1][2]

Comparison A: Target vs. Precursor (5-Methoxyindole)

Objective: Confirmation of Synthesis (Hydroxylation & Protection)

FeaturePrecursor: 5-MethoxyindoleTarget: 1-Boc-5-methoxy-1H-indol-3-olDiagnostic Shift
N-H Stretch Strong, sharp (~3400 cm⁻¹)Absent Disappearance confirms N-protection.[1]
C=O Stretch AbsentStrong (~1735 cm⁻¹) Appearance confirms Boc attachment.[1][2]
O-H Stretch AbsentMedium/Broad (~3350 cm⁻¹) Appearance confirms 3-hydroxylation.[1][2]
C3-H Present (Aromatic/Alkene)Absent Loss of C3 proton signal (best seen in NMR, but subtle in IR).[1][2]
Comparison B: Target vs. Tautomer (1-Boc-5-methoxyindolin-3-one)

Objective: Stability Assessment (The "Keto-Enol" Battle)

This is the most critical comparison. Upon exposure to air or moisture, the target (Enol) tends to tautomerize or oxidize to the Keto form.

  • The Enol (Target): Shows a single carbonyl peak (Boc) and an O-H peak.[1][2]

  • The Keto (Degradant): Shows two carbonyl peaks (Boc + Ring Ketone) and no O-H peak.[1][2]

Critical Insight: The ring ketone C=O in indolinones typically appears at 1690–1710 cm⁻¹ , slightly lower than the Boc carbamate C=O (~1735 cm⁻¹). A "split" or "shouldered" carbonyl peak is a primary failure mode indicator.[1][2]

Part 3: Visualization of Logic & Workflow

Diagram 1: Characterization Logic Flow

The following diagram illustrates the decision tree for validating the compound using IR spectroscopy.

IR_Validation_Logic Sample Isolated Sample (1-Boc-5-methoxy-1H-indol-3-ol) IR_Scan FT-IR Analysis (ATR or KBr) Sample->IR_Scan Check_OH Check 3200-3500 cm⁻¹ IR_Scan->Check_OH Check_CO Check 1650-1750 cm⁻¹ Check_OH->Check_CO OH Present Result_Keto INVALID: Keto Form (Oxidized/Tautomerized) Check_OH->Result_Keto OH Absent (Indolinone) Result_Enol VALID: Enol Form (Target Molecule) Check_CO->Result_Enol Single C=O (~1735) Check_CO->Result_Keto Split C=O (~1735 + ~1700) Result_Precursor INVALID: Precursor (Incomplete Reaction) Check_CO->Result_Precursor No C=O (No Boc)

Figure 1: Decision logic for distinguishing the target enol from its keto-tautomer and precursor.

Part 4: Experimental Protocol (Self-Validating)

To ensure high-fidelity data, Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this specific molecule.[1][2] KBr requires grinding and high pressure, which can induce heat and moisture absorption, potentially catalyzing the keto-enol tautomerization during sample prep.

Protocol: ATR-FTIR Characterization[1]
  • System Prep: Purge the FTIR bench with dry nitrogen for 15 minutes to eliminate atmospheric water vapor (which interferes with the O-H region).[1][2]

  • Background: Collect a 32-scan background spectrum of the clean diamond/ZnSe crystal.

  • Sample Loading: Place <5 mg of the solid 1-Boc-5-methoxy-1H-indol-3-ol onto the crystal.

    • Note: The sample should be a white to off-white solid.[1][2] A yellow/orange tint suggests oxidation to the indolinone.[1][2]

  • Acquisition: Apply moderate pressure (do not over-crush).[1][2] Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹).[1][2]

  • Validation Step (The "Double-Check"):

    • Immediately check the 1600–1800 cm⁻¹ region.[1][2]

    • If a doublet exists (e.g., 1735 and 1705 cm⁻¹), the sample is degrading.

    • If a single sharp peak exists (~1735 cm⁻¹), proceed to analyze the O-H region.[2]

Part 5: Summary Data Table

The following table synthesizes theoretical values with expected experimental ranges for the target molecule.

Functional GroupVibration ModeExpected Frequency (cm⁻¹)IntensityNotes
Hydroxyl (C-OH) Stretch3300 – 3450 Medium/BroadDiagnostic for Enol form.[1]
Aromatic C-H Stretch3000 – 3100 WeakStandard indole ring signature.[1][2]
Aliphatic C-H Stretch2950 – 2990 Mediumtert-Butyl group (Boc).[1][2]
Carbamate (C=O) Stretch1725 – 1745 StrongN-Boc protecting group.[1][2]
Aromatic Ring C=C Stretch1580 – 1620 MediumIndole backbone.[1][2]
Methoxy (C-O-C) Asym.[1][2] Stretch1230 – 1270 Strong5-methoxy substituent.[1][2]
C-N Stretch1150 – 1200 MediumOverlaps with fingerprint.[1][2]

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Indole and Derivatives.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • PubChem. Compound Summary: 5-Methoxyindole.[1][2] National Library of Medicine.[1][2] [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction to IR Characteristics. [Link]

  • Beilstein Journal of Organic Chemistry. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles. (Context on Indol-3-ol/Oxindole tautomerism). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Boc-5-methoxy-1H-indol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals engaged in the fast-paced world of drug discovery and development, our focus is often on synthesis, purification, and analysis. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that underpins the safety of our personnel, the integrity of our research, and our commitment to environmental stewardship. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 1-Boc-5-methoxy-1H-indol-3-ol, a common intermediate in organic synthesis.

The procedures outlined here are designed to be a self-validating system, ensuring that every step is taken with a clear understanding of the underlying safety and regulatory principles.

Hazard Assessment and Initial Precautions: Know Your Compound

While a specific Safety Data Sheet (SDS) for 1-Boc-5-methoxy-1H-indol-3-ol may not always be readily available, its structure—a Boc-protected methoxy-indole derivative—allows us to infer its likely hazard profile based on analogous compounds. Indole derivatives can be irritants, harmful if swallowed or inhaled, and may cause allergic skin reactions.[1][2][3] The Boc (tert-butoxycarbonyl) protecting group is acid-labile, a chemical property that must be considered when selecting disposal pathways to avoid unintended reactions.[4][5]

Core Directive: Always treat 1-Boc-5-methoxy-1H-indol-3-ol as a hazardous chemical. All chemical waste must be disposed of in accordance with local, state, and federal regulations, which generally means collection by a licensed hazardous waste disposal company.[6] Never dispose of this chemical down the drain or in regular trash.[6][7]

Required Personal Protective Equipment (PPE)

Before handling the compound in any form (pure, in solution, or as waste), ensure the following PPE is worn to mitigate exposure risks.[8]

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions or accidental projection of solid particles.[1]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling.[9]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.Avoids inhalation of dust or aerosols.[1][9]

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the collection and disposal of 1-Boc-5-methoxy-1H-indol-3-ol waste, ensuring safety and regulatory compliance at each stage.

G cluster_prep Preparation cluster_collection Collection cluster_storage Storage & Disposal A Identify Waste Stream (Solid, Liquid, Contaminated PPE) B Select Appropriate Waste Container A->B C Prepare Hazardous Waste Label B->C D Transfer Waste to Container in Fume Hood C->D E Securely Close Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by Licensed Disposal Contractor F->G H Maintain Disposal Records G->H

Caption: Disposal workflow for 1-Boc-5-methoxy-1H-indol-3-ol.

Step 1: Waste Segregation and Container Selection

Proper segregation is the foundation of safe chemical disposal. Do not mix incompatible waste streams.[10][11]

  • Solid Waste: Collect pure 1-Boc-5-methoxy-1H-indol-3-ol, reaction byproducts, and contaminated consumables (e.g., weigh boats, contaminated silica gel) in a dedicated, sealable, high-density polyethylene (HDPE) or glass container.[12]

  • Liquid Waste: Collect solutions containing the compound (e.g., from chromatography fractions, reaction workups) in a separate, chemically compatible container (HDPE, glass, or solvent-rated plastic). Ensure the container is appropriate for the solvents used (e.g., do not store halogenated solvents in metal cans).

  • Contaminated Sharps & Glassware: Dispose of contaminated needles, syringes, and broken glassware in a designated, puncture-resistant sharps container.[10]

Step 2: Labeling

Accurate labeling is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and is essential for safe handling by waste management personnel.[13][14]

Your hazardous waste label must include:

  • The words "HAZARDOUS WASTE ".

  • The full chemical name: "1-Boc-5-methoxy-1H-indol-3-ol ".

  • A complete list of all other components in the container, including solvents and their approximate percentages.

  • The specific hazard characteristics (e.g., Irritant, Harmful).

  • The date accumulation started.

Step 3: Accumulation and Storage

Waste should be stored in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[12]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[7][12]

  • Location: The SAA should be a well-ventilated, low-traffic area away from heat sources or direct sunlight.[15]

  • Secondary Containment: Place liquid waste containers in a larger, chemically resistant secondary containment bin to prevent the spread of potential leaks.[6]

Step 4: Final Disposal

Disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a contracted licensed professional waste disposal service.[6][15] This is a "cradle-to-grave" responsibility, meaning the generator of the waste is responsible for it until its final, safe disposal.[16]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.[3]

G start Spill Occurs alert Alert Personnel & Evacuate Immediate Area start->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Contaminated Material into a Labeled Waste Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of Waste as Hazardous Material decon->dispose end Spill Managed dispose->end

Caption: Emergency spill response workflow.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Contain: For small spills, use a chemical spill kit containing an inert absorbent material like vermiculite, sand, or commercial sorbent pads to dike the spill and prevent it from spreading.[3] Do not use combustible materials like paper towels on spills of oxidizing agents.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container.[1][9] Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Label the container of spill cleanup debris as hazardous waste and manage it according to the protocol in Section 2.

For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

Scientific Rationale and Regulatory Framework

The rigorous procedures detailed above are grounded in scientific principles and mandated by federal regulations.

  • Environmental Persistence and Toxicity: Indole derivatives can have unknown, long-term effects on aquatic life and ecosystems.[2] Disposing of them down the drain can overwhelm water treatment facilities and introduce toxic substances into the environment.

  • Chemical Incompatibility: The Boc protecting group is readily cleaved by strong acids, which are often present in commingled chemical waste streams.[17] This can generate isobutylene gas and CO₂, leading to container pressurization and potential rupture. Uncontrolled reactions in the waste system can generate toxic fumes or cause fires.

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and OSHA provide a stringent framework for hazardous waste management.[18][19][20] Failure to comply can result in significant fines and legal action. Your institution's EHS department is your primary resource for navigating these complex regulations.

By adhering to this guide, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of scientific integrity and environmental responsibility.

References

  • BP. (2025). SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Angene Chemical. (2025). Safety Data Sheet 1-Boc-3-Formyl-6-methoxyindole.
  • Bowie State University. (n.d.). HAZARDOUS CHEMICAL HANDLING PROCEDURES.
  • Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of 3-Boc-aminomethyl-5-methoxy-1,3-dihydro-indol-2-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • ResearchGate. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • MDPI. (n.d.). Microbiome Indoles Dock at the TYR61–GLU67 Hotspot of Giardia lamblia FBPA: Evidence from Docking, Rescoring, and Contact Mapping. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Affinivax. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • ACS Publications. (2026). RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

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Personal Protective Equipment (PPE) & Handling Guide: 1-Boc-5-methoxy-1H-indol-3-ol

[1]

Chemical Context & Hazard Profile

1-Boc-5-methoxy-1H-indol-3-ol is a specialized heterocyclic building block.[1] As with many intermediate research chemicals, specific toxicological data is often incomplete.[1] Therefore, this guide adopts the "Universal Precautions" approach mandated by ACS Prudent Practices in the Laboratory for compounds of unknown toxicity.

Structural Vulnerabilities[1]
  • Indoxyl Core (3-Hydroxyindole): This moiety is inherently unstable and prone to rapid oxidation upon exposure to air and light.[1] Oxidation often yields indigoid dimers (colored impurities), which can stain equipment and skin.[1]

  • Boc-Protection (N-tert-Butoxycarbonyl): While stabilizing the amine, this group renders the compound sensitive to strong acids.[1] Contact with acids can trigger decomposition, releasing isobutylene gas and CO₂, potentially pressurizing sealed waste containers.

  • Physical State: Typically a fine solid/powder.[1] Electrostatic charging is a significant risk during weighing, leading to aerosolization.[1]

Risk Assessment & PPE Matrix

Core Directive: Treat this compound as a Category 2 Irritant (Skin/Eye) and a Category 3 Acute Toxin (Oral/Inhalation) until specific data proves otherwise.[1]

PPE Selection Matrix
Protection ZoneRecommended EquipmentScientific Rationale (Causality)
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Defense: Specific breakthrough times are unknown.[1] Double gloving creates a sacrificial outer layer and provides a visual indicator if the outer glove is compromised.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Particulate Seal: Standard safety glasses allow fine powders to bypass the side shields via air currents.[1] Goggles provide a complete seal against airborne dust.[1]
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Aerosol Containment: The primary defense is engineering controls (Hood).[1] Respirators are only necessary if handling outside a hood (not recommended) or during spill cleanup.[1]
Body Lab Coat (Cotton/Poly blend) + Tyvek SleevesContamination Control: Synthetic sleeves prevent the migration of fine powder up the wrist, a common exposure route during weighing.

Operational Protocol: Step-by-Step

This protocol is designed to be a self-validating system.[1] If a step cannot be completed (e.g., Fume hood flow is low), the process must halt.

Phase 1: Preparation & Engineering Controls[1]
  • Verify Airflow: Ensure Chemical Fume Hood is operating at 80–100 fpm face velocity.

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance.[1] Dry organic powders are prone to static fly-away.[1]

  • Light Protection: Wrap the receiving flask in aluminum foil. This compound is light-sensitive; degradation products can complicate analysis.[1]

Phase 2: Active Handling (Weighing & Transfer)[1]
  • Don PPE: Put on inner gloves, lab coat, Tyvek sleeves, outer gloves, and goggles.[1]

  • Transfer: Open the container only inside the fume hood.

  • Solubilization: If possible, dissolve the solid in the transport solvent (e.g., DCM, Ethyl Acetate) immediately after weighing.[1] Handling the compound in solution significantly reduces inhalation risk.[1]

  • Visual Check: Inspect the compound. A dark blue or green tint indicates oxidation (indigoid formation).[1] If observed, purity may be compromised.[1]

Phase 3: Decontamination & Waste[1]
  • Solvent Wipe: Wipe down the balance area with a solvent-dampened tissue (Ethanol or Acetone).[1]

  • Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Waste Stream: Segregate liquid waste into Non-Halogenated or Halogenated streams depending on the solvent used.[1]

    • Critical: Do not mix with acidic waste streams to prevent Boc-group deprotection and gas evolution.[1]

Decision Logic & Workflow Visualization

The following diagram outlines the decision-making process for handling this compound based on scale and physical state.

HandlingProtocolStartSTART: Handling 1-Boc-5-methoxy-1H-indol-3-olCheckStateCheck Physical StateStart->CheckStateSolidSolid / PowderCheckState->SolidDry PowderSolutionIn SolutionCheckState->SolutionDissolvedEngineeringEngineering Control:Chemical Fume Hood RequiredSolid->EngineeringSolution->EngineeringStaticControlApply Anti-Static Measures(Ionizer/Gun)Engineering->StaticControlIf SolidPPE_StdPPE Level: Standard(Single Nitrile + Safety Glasses)Engineering->PPE_StdIf SolutionPPE_HighPPE Level: High(Double Nitrile + Goggles + Sleeves)StaticControl->PPE_HighAction_WeighAction: Weighing/TransferPPE_High->Action_WeighAction_ReactAction: Reaction/WorkupPPE_Std->Action_ReactWasteDisposal:Segregate from AcidsAction_Weigh->WasteAction_React->Waste

Figure 1: Operational decision tree for selecting PPE and engineering controls based on the physical state of the material.

Emergency Response

  • Inhalation: Move to fresh air immediately. The fine dust can irritate the upper respiratory tract.

  • Skin Contact: Wash with soap and water for 15 minutes. Note: Oxidation of the compound on the skin may leave a temporary stain; this is a chemical reaction (dye formation), not necessarily a deep tissue burn, but treat as an exposure.

  • Spill Cleanup:

    • Cover spill with a solvent-dampened pad (to prevent dust).[1]

    • Wipe up and place in a sealed bag.

    • Clean surface with Ethanol.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (29 CFR 1910.132).[1] United States Department of Labor.[1] [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: Indole-3-carbinol (Structural Analog).[1] National Library of Medicine.[1] [Link][1]

  • American Chemical Society. (2015).[1] Identifying and Evaluating Hazards in Research Laboratories.[1][2] ACS.[1][3] [Link]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.